Glidobactin F
描述
from Polyangium brachysporum; structure given in first source
属性
分子式 |
C25H40N4O6 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
(2E,4E)-N-[(2R,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide |
InChI |
InChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23+/m0/s1 |
InChI 键 |
OJDBZOSAZHSDPV-VFEMWUCDSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Architecture of Glidobactin F: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin F, a member of the potent glidobactin family of cyclic lipopeptide proteasome inhibitors, holds significant interest for anticancer drug development.[1] These natural products, produced by various bacteria including Polyangium brachysporum, are characterized by a unique 12-membered macrolactam core.[2] The elucidation of their complex structures is paramount to understanding their mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the techniques and methodologies employed in the structural determination of this compound and its congeners. While specific quantitative data for this compound remains within the confines of its primary 1988 publication by Oka et al., this guide outlines the generalized experimental workflows and presents available data for the broader glidobactin family to serve as a comprehensive resource.[1][3]
Core Structure and Physicochemical Properties
The fundamental architecture of the glidobactin family is a cyclic tripeptide nucleus.[2] This core is acylated with a fatty acid side chain, and it is the variation in this lipid tail that gives rise to the different glidobactin analogues. This compound possesses a molecular formula of C25H40N4O6 and a molecular weight of 492.6 g/mol .
| Property | Value | Source |
| Molecular Formula | C25H40N4O6 | |
| Molecular Weight | 492.6 g/mol | |
| IUPAC Name | (2E,4E)-N-[(2R,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide |
Structure Elucidation Methodologies
The structural determination of glidobactins relies on a combination of sophisticated spectroscopic and chemical techniques. A generalized workflow for this process is depicted below.
Caption: A generalized workflow for the isolation and structural elucidation of glidobactins.
Experimental Protocols
1. Isolation and Purification:
-
Fermentation: The producing microorganism, such as Polyangium brachysporum, is cultured in a suitable nutrient-rich broth under optimized conditions to maximize the production of glidobactins.
-
Extraction: The culture broth is harvested, and the supernatant is separated from the cells. The glidobactins are then extracted from the supernatant using a solvent-solvent extraction method, typically with an organic solvent like ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This process often involves:
-
Silica Gel Column Chromatography: To perform an initial separation of the components in the crude extract.
-
Preparative High-Performance Liquid Chromatography (HPLC): To isolate the individual glidobactin congeners with high purity.
-
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HR-MS): This technique is crucial for determining the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): The parent ion of the glidobactin of interest is selected and fragmented. The resulting fragmentation pattern provides valuable information about the sequence of amino acids in the peptide core and the structure of the fatty acid side chain.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of the glidobactin is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.
-
1D NMR (¹H and ¹³C):
-
¹H NMR provides information on the number and types of protons, their chemical environment, and their coupling patterns, which helps to identify the amino acid residues and the fatty acid chain.
-
¹³C NMR reveals the number and types of carbon atoms present in the molecule.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the assignment of protons within each amino acid and the fatty acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments, including linking the fatty acid chain to the peptide core.
-
4. Chemical Degradation and Derivatization:
-
Acid Hydrolysis: The glidobactin is hydrolyzed to break the amide bonds, releasing the constituent amino acids.
-
Chiral Chromatography or Derivatization: The absolute stereochemistry of the amino acids is determined by comparing their retention times on a chiral chromatography column with authentic standards or by derivatization with a chiral reagent followed by chromatographic or spectroscopic analysis.
Biosynthesis of Glidobactins
The biosynthesis of glidobactins is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery encoded by the glb gene cluster. The pathway involves the sequential addition of amino acid and polyketide extender units, followed by cyclization to form the characteristic macrolactam ring.
Caption: A simplified diagram of the proposed biosynthetic pathway for the glidobactin family of natural products.
Conclusion
The structure elucidation of this compound, like its analogues, is a meticulous process that combines advanced analytical techniques. While the specific spectral data for this compound remains in the primary literature, the methodologies described herein provide a robust framework for the characterization of this important class of natural products. A thorough understanding of their structure is a critical prerequisite for the development of novel proteasome inhibitors for therapeutic applications. Further research, potentially involving the re-isolation and re-characterization of this compound, would be invaluable to the scientific community, providing the detailed quantitative data necessary to accelerate drug discovery efforts.
References
Isolating Glidobactin F: A Technical Guide to Purification from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Glidobactin F, a potent proteasome inhibitor with significant therapeutic potential. As a member of the glidobactin family of lipopeptide antibiotics, this compound has garnered interest for its antifungal and antitumor properties. This document outlines detailed experimental protocols, from bacterial fermentation to high-purity isolation, and presents a framework for quantitative data analysis. The information herein is curated to support research and development efforts in oncology and infectious diseases.
Production of this compound through Fermentation
This compound is a secondary metabolite produced by various bacterial strains, most notably the gliding bacterium Polyangium brachysporum (reclassified as Schlegelella brevitalea).[1] Production can also be achieved through heterologous expression in hosts such as Escherichia coli and Pseudomonas putida.[2][3] The following protocols are foundational and may require optimization based on the specific producing strain and available laboratory equipment.
Fermentation Protocol for Polyangium brachysporum
Seed Culture:
-
Medium: Prepare a seed medium containing 2.0% glucose, 1.0% soluble starch, 0.5% Pharmamedia, 0.5% yeast extract, and 0.2% CaCO₃. Adjust the pH to 7.2 before sterilization.[1]
-
Inoculation: Aseptically inoculate 100 ml of the seed medium in a 500-ml Erlenmeyer flask with a loopful of a slant culture of P. brachysporum.[1]
-
Incubation: Incubate the flask at 30°C for 3 days on a rotary shaker at 200 rpm.
Production Culture:
-
Medium: Prepare a production medium containing 4.0% glucose, 2.0% soluble starch, 1.0% Pharmamedia, 1.0% yeast extract, 0.2% CaCO₃, and 0.05% Adekanol LG-109 (as an antifoaming agent). Adjust the pH to 7.2.
-
Inoculation: Transfer 5 ml of the seed culture to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.
-
Incubation: Incubate the production culture at 30°C for 5 days on a rotary shaker at 200 rpm.
Extraction and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations to achieve high purity.
Extraction
-
Harvesting: Centrifuge the culture broth (e.g., 10 liters) at 3,000 rpm for 10 minutes to separate the supernatant and the mycelial cake.
-
Supernatant Extraction: Extract the supernatant twice with an equal volume of n-butanol.
-
Mycelial Cake Extraction: Extract the mycelial cake with 80% aqueous acetone (B3395972). Concentrate the acetone extract in vacuo to remove the acetone and then extract the aqueous residue twice with n-butanol.
-
Pooling and Concentration: Combine all n-butanol extracts and concentrate under reduced pressure to yield a crude extract.
Chromatographic Purification
-
Silica (B1680970) Gel Chromatography: Apply the crude extract to a silica gel column (e.g., Wako-gel C-200). Elute with a stepwise gradient of chloroform (B151607) and methanol (B129727) to separate the active fractions.
-
Sephadex LH-20 Chromatography: Further purify the active fractions from the silica gel column using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is achieved through preparative reverse-phase HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) and water.
Data Presentation
Quantitative data is crucial for the optimization and standardization of the isolation and purification process. The following table provides a template for recording experimental data at each stage of the process. Due to the limited availability of specific quantitative data for this compound in published literature, this table is intended as a guide for researchers to document their findings.
| Purification Step | Starting Material (Volume/Weight) | Product Weight (mg) | Purity (%) | Overall Yield (%) |
| Cell-Free Supernatant | ||||
| Solvent Extraction | ||||
| Silica Gel Chromatography | ||||
| Sephadex LH-20 Chromatography | ||||
| Preparative HPLC |
Experimental Workflows and Mechanisms
Visualizing the experimental workflow and the mechanism of action of this compound can aid in understanding the overall process and its biological significance.
Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.
This compound exerts its cytotoxic effects by inhibiting the 20S proteasome, a critical cellular machinery for protein degradation in eukaryotic cells. The α,β-unsaturated carbonyl moiety within the this compound molecule acts as a reactive "warhead".
Caption: The mechanism of action of this compound as a proteasome inhibitor.
Conclusion
The protocols and data framework presented in this technical guide offer a solid foundation for the successful isolation and purification of this compound. While the methodologies are based on established procedures for the glidobactin family, researchers are encouraged to optimize these protocols for their specific experimental conditions to maximize yield and purity. The potent biological activity of this compound underscores its potential as a lead compound in the development of novel therapeutics, making robust and reproducible isolation techniques a critical component of ongoing research.
References
An In-depth Technical Guide to the Glidobactin F Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactins are a family of potent proteasome inhibitors with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for the production of Glidobactin F, a minor variant in the glidobactin family. This document details the genetic organization of the glb cluster, the functions of the encoded enzymes, and presents detailed experimental protocols for the heterologous expression, purification, and biochemical characterization of key biosynthetic enzymes. Furthermore, this guide includes quantitative data on enzyme substrate specificity and outlines strategies for optimizing glidobactin production. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of this complex natural product's assembly.
The Glidobactin Biosynthetic Gene Cluster (glb)
The biosynthesis of glidobactins is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the glb cluster. First identified in Burkholderia sp., a homologous BGC has also been characterized in Photorhabdus laumondii. The glb BGC from Burkholderia is comprised of eight genes, glbA through glbH, which encode the enzymes, regulatory, and transport proteins necessary for glidobactin biosynthesis.
Genetic Organization and Proposed Gene Functions
The table below summarizes the genes within the glb cluster and their proposed functions based on bioinformatic analysis, gene knockout studies, and heterologous expression experiments.
| Gene | Proposed Function |
| glbA | Transcriptional regulator |
| glbB | Lysine 4-hydroxylase |
| glbC | Hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) |
| glbD | Transporter |
| glbE | MbtH-like protein, likely involved in NRPS stability and function |
| glbF | Non-Ribosomal Peptide Synthetase (NRPS) - Initiating module |
| glbG | Unknown function, potentially involved in fatty acid metabolism |
| glbH | Unknown function |
The Biosynthetic Pathway of this compound
The assembly of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) machinery. The biosynthesis is initiated by the NRPS module GlbF, which activates and acylates L-threonine with a C10 2(E),4(E)-dienoic fatty acid. The pathway then proceeds through a series of condensation and modification steps catalyzed by the multifunctional GlbC protein, ultimately leading to the cyclized glidobactin core.
Visualization of the this compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound.
An In-depth Technical Guide to the Natural Variants and Analogues of Glidobactin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glidobactin family of natural products represents a promising class of potent proteasome inhibitors with significant potential in oncology drug development. First isolated from the gliding bacterium Polyangium brachysporum, these cyclic lipopeptides have demonstrated potent antitumor activity. Glidobactin F, a minor variant in this family, along with its more abundant counterpart Glidobactin A, has spurred considerable interest in the discovery and synthesis of natural variants and synthetic analogues to explore their structure-activity relationships and therapeutic potential. This guide provides a comprehensive overview of the known natural variants and synthetic analogues of this compound, detailing their biological activities, underlying biosynthetic pathways, and the experimental methodologies for their study and synthesis.
Glidobactin-like natural products (GLNPs), including the glidobactins, cepafungins, and luminmycins, share a characteristic 12-membered macrolactam core.[1][2] Their chemical diversity primarily arises from variations in the N-acyl fatty acid side chain and modifications to the peptide backbone.[1][3] These structural differences significantly influence their potency as proteasome inhibitors. The mechanism of action involves the irreversible covalent modification of the N-terminal threonine residue within the active sites of the proteasome's catalytic β-subunits, primarily the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) and caspase-like (β1) subunits.[4] This inhibition leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancer cells.
Natural Variants of this compound
The biosynthesis of glidobactins is orchestrated by a sophisticated enzymatic assembly line involving non-ribosomal peptide synthetases (NRPS) and a hybrid NRPS-polyketide synthase (PKS) system. The biosynthetic gene cluster (glb) encodes the enzymes responsible for assembling the peptide core and attaching the fatty acid side chain. The relaxed substrate specificity of the enzymes in this pathway contributes to the natural diversity of glidobactins observed.
Table 1: Natural Variants of Glidobactin and Related Compounds
| Compound Name | Core Structure Modification | Fatty Acid Side Chain | Source Organism |
| Glidobactin A | Standard | (2E,4E)-dodecadienoic acid | Polyangium brachysporum, Burkholderia sp. |
| This compound | Standard | (2E,4E)-decadienoic acid | Burkholderia sp. |
| Cepafungin I | Standard | Phenylacetyl | Photorhabdus laumondii |
| Luminmycin A | 10-deoxy | (2E,4E)-dodecadienoic acid | Photorhabdus luminescens |
| GLNP 3 | Standard | C12 with altered unsaturation | Photorhabdus laumondii |
| GLNP 4 | Standard | Phenylpropionyl | Photorhabdus laumondii |
| GLNP 5 | Standard | Phenoxyacetyl | Photorhabdus laumondii |
Synthetic Analogues of Glidobactin
The promising biological activity of natural glidobactins has motivated the chemical synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties. A key synthetic challenge lies in the regioselective acylation of the peptide precursor and the final macrocyclization step. Strategies to overcome these hurdles include the use of orthogonal protecting groups and activated esters, such as N-hydroxysuccinimide (NHS) esters.
One notable synthetic analogue is TIR-199, which has demonstrated superior inhibitory activities compared to some natural syrbactins (a class of proteasome inhibitors that includes glidobactins).
Table 2: Biological Activity of Glidobactin Natural Variants and Analogues
| Compound | Target | Assay | IC50 (nM) | Reference |
| Glidobactin A | Yeast Proteasome (Chymotrypsin-like) | Proteasome Activity Assay | 19 | |
| Cepafungin I | Yeast Proteasome (Chymotrypsin-like) | Proteasome Activity Assay | 4 | |
| GLNP 3 | Yeast Proteasome (Chymotrypsin-like) | Proteasome Activity Assay | 27 | |
| GLNP 4 | Yeast Proteasome (Chymotrypsin-like) | Proteasome Activity Assay | 73 | |
| GLNP 5 | Yeast Proteasome (Chymotrypsin-like) | Proteasome Activity Assay | 107 | |
| Glidobactin C | Human Constitutive Proteasome (Chymotrypsin-like) | Proteasome Activity Assay | 2.9 ± 2.2 | |
| Glidobactin C | Human Constitutive Proteasome (Trypsin-like) | Proteasome Activity Assay | 2.4 ± 2.8 | |
| Glidobactin C | Human Immunoproteasome (Chymotrypsin-like) | Proteasome Activity Assay | 7.1 ± 5.3 | |
| Glidobactin C | Human Immunoproteasome (Trypsin-like) | Proteasome Activity Assay | 2.5 ± 2.0 |
Experimental Protocols
Protocol 1: In Vitro Proteasome Inhibition Assay
This protocol outlines a fluorogenic peptide substrate assay to determine the inhibitory activity of Glidobactin analogues on the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add diluted 20S proteasome to each well (final concentration ~0.5-1 nM), except for the blank wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-proteasome interaction.
-
Initiate the reaction by adding the fluorogenic substrate to each well (final concentration typically 50-100 µM).
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Synthesis of a Glidobactin Analogue via Regioselective N-Acylation
This protocol describes a general method for the synthesis of a Glidobactin analogue, focusing on the regioselective N-acylation of the peptide precursor.
1. Preparation of the Activated Fatty Acid Ester:
- Dissolve the desired fatty acid (e.g., (2E,4E)-dodecadienoic acid, 1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dioxane.
- Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) at 0°C and stir the mixture at room temperature for 12 hours.
- Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate to obtain the crude NHS-ester of the fatty acid.
2. N-terminal Deprotection of the Peptide Precursor:
- Dissolve the N-terminally protected linear peptide precursor (e.g., Fmoc-protected) in 20% piperidine (B6355638) in DMF.
- Stir at room temperature for 1-2 hours, monitoring the reaction by LC-MS.
- Precipitate the deprotected peptide with cold diethyl ether, centrifuge, and wash the pellet to remove excess piperidine.
- Dry the deprotected peptide under vacuum.
3. Regioselective N-Acylation:
- Dissolve the deprotected peptide precursor (1.0 eq) in anhydrous DMF.
- Add the prepared fatty acid NHS-ester (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the reaction mixture at room temperature for 24 hours.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by flash column chromatography or preparative HPLC to obtain the N-acylated Glidobactin precursor.
4. Macrolactamization and Deprotection:
- The N-acylated precursor is then subjected to macrolactamization, typically using a coupling reagent like DMTMM at high dilution.
- Finally, global deprotection of any remaining protecting groups yields the target Glidobactin analogue.
Visualizations
Glidobactin Biosynthesis Pathway
References
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Glidobactin F
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Glidobactin F, a member of the potent glidobactin family of natural product proteasome inhibitors. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related and well-characterized analogs, particularly Glidobactin A, to elucidate its core inhibitory functions and cellular consequences.
Core Mechanism: Irreversible Covalent Inhibition of the 20S Proteasome
The primary mechanism of action for the glidobactin family, including this compound, is the irreversible and covalent inhibition of the 20S proteasome, a cornerstone of the ubiquitin-proteasome system (UPS) responsible for regulated protein degradation.[1][2][3] This inhibition is primarily directed at the chymotrypsin-like (CT-L) activity of the β5 subunit of the proteasome.[4][5] To a lesser extent, some glidobactins have also been shown to inhibit the trypsin-like (TL) activity of the β2 subunit.[4][6]
The key to this potent inhibition lies in the chemical structure of the glidobactins. They all share a 12-membered macrolactam ring which contains a critical α,β-unsaturated carbonyl group.[1][4] This electrophilic "warhead" is the reactive site that forms a covalent bond with the proteasome. The inhibition occurs through a Michael-type 1,4-addition reaction where the hydroxyl group of the N-terminal threonine residue in the active site of the β5 (and β2) subunit attacks the β-carbon of the unsaturated carbonyl moiety in the glidobactin molecule.[4][7] This results in the formation of a stable, irreversible ether bond, effectively and permanently disabling the catalytic activity of the proteasome subunit.[4]
This compound is distinguished from other members of the family by its N-acyl side chain, which is a (2E,4E)-decadienoic acid (a C10 diene).[8] While the core mechanism of action is conserved across the glidobactin family, the length and saturation of this fatty acid tail can influence the potency of proteasome inhibition.[4][5]
Signaling Pathways and Cellular Consequences
The irreversible inhibition of the proteasome by this compound sets off a cascade of cellular events, ultimately leading to apoptosis, or programmed cell death.[2][3][9] By blocking the primary cellular machinery for protein degradation, this compound causes the accumulation of ubiquitinated proteins within the cell.[3][9] This disruption of protein homeostasis leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
Furthermore, the inhibition of the proteasome prevents the degradation of key regulatory proteins, including tumor suppressors like p53 and cell cycle inhibitors.[9] The accumulation of these proteins can halt the cell cycle and trigger intrinsic apoptotic pathways.[2]
Figure 1: Signaling pathway of proteasome inhibition by this compound leading to apoptosis.
Quantitative Data
| Compound | Target | Cell Line/Enzyme | IC50 | Reference |
| Glidobactin A | Proliferation | MM1.S (Multiple Myeloma) | 0.004 µM | [9] |
| Glidobactin A | Proliferation | MM1.RL (Dexamethasone-resistant Multiple Myeloma) | 0.005 µM | [9] |
| Glidobactin A | Chymotrypsin-like Activity | SK-N-SH (Neuroblastoma) | 0.015 µM | [9] |
| Glidobactin A | Chymotrypsin-like Activity | Yeast 20S Proteasome | 19 nM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Protocol 1: In Vitro Proteasome Inhibition Assay
This assay is used to determine the inhibitory activity of this compound against the purified 20S proteasome.
Figure 2: Experimental workflow for the in vitro proteasome inhibition assay.
Materials:
-
Purified 20S proteasome (human or yeast)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.035% SDS)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the this compound dilutions to the respective wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).
-
Calculate the rate of reaction (initial velocity) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[10][11]
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
Protocol 3: Western Blot for Ubiquitinated Proteins
This assay provides evidence of proteasome inhibition within cells by detecting the accumulation of poly-ubiquitinated proteins.
Materials:
-
Human cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for a defined period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-ubiquitin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of high molecular weight ubiquitinated proteins in the this compound-treated samples indicates proteasome inhibition.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Glidobactin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin F is a naturally occurring lipopeptide belonging to the glidobactin family of potent anti-tumor antibiotics.[1] First identified as a minor component from the fermentation broth of the gliding bacterium Polyangium brachysporum sp. nov. No. K481-B101, this compound, alongside its congeners, has garnered significant interest for its robust biological activity.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details the experimental methodologies for its characterization, and visualizes key related pathways and workflows. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will also draw upon established protocols and data for closely related and well-characterized members of the glidobactin family as representative examples.
Core Physical and Chemical Properties
This compound is a cyclic peptide derivative characterized by a 12-membered macrolactam ring acylated with a fatty acid side chain.[2] This structural motif is central to the biological activity of the glidobactin family.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₀N₄O₆ | PubChem[2] |
| Molecular Weight | 492.6 g/mol | PubChem[2] |
| Appearance | White Powder | General for Glidobactins |
| Solubility | Soluble in Methanol, DMSO, Butanol; Fairly soluble in Ethyl Acetate, Acetonitrile, Chloroform; Insoluble in Water | General for Glidobactins |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively detailed in available literature. However, the following methodologies are standard for the isolation, purification, and characterization of the glidobactin family of compounds.
Isolation and Purification of Glidobactins
The isolation of glidobactins from fermentation broth is a multi-step process involving extraction and chromatographic separation.
1. Fermentation and Extraction:
-
The producing organism, Polyangium brachysporum, is cultured in a suitable nutrient medium to encourage the production of glidobactins.
-
The culture broth is harvested, and the supernatant is separated from the mycelium.
-
The glidobactins are extracted from the supernatant using solvent-solvent extraction, typically with an organic solvent such as n-butanol or ethyl acetate.
2. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic steps to separate the different glidobactin congeners.
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to fractionate the components based on polarity.
-
Size-Exclusion Chromatography: Fractions containing the glidobactins are often further purified using a Sephadex LH-20 column with a solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual glidobactins, including this compound, is typically achieved using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water).
Isolation and Purification Workflow for this compound.
Structural Elucidation Methodologies
The determination of the chemical structure of glidobactins relies on a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique is used to determine the accurate molecular weight of the compound, confirming its molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides crucial information about the structure of the peptide core and the fatty acid side chain, aiding in the differentiation of the various glidobactin analogs.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of the glidobactin is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): ¹H NMR provides information about the different types of protons and their chemical environments, while ¹³C NMR identifies the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the complete structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the different structural fragments.
-
Structural Elucidation Workflow for this compound.
Biological Activity and Mechanism of Action
Glidobactins are potent inhibitors of the proteasome, a key cellular component responsible for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells. The primary target of glidobactins is the chymotrypsin-like (β5) subunit of the 20S proteasome.[3] The α,β-unsaturated carbonyl group within the macrolactam ring of glidobactins acts as a "warhead," forming a covalent bond with the N-terminal threonine residue of the proteasome's active site.[4]
Proteasome Inhibition Assay Protocol (General)
The inhibitory activity of glidobactins against the proteasome can be determined using a fluorogenic substrate-based assay.
1. Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of the glidobactin compound in assay buffer.
-
In a 96-well plate, add the diluted proteasome enzyme.
-
Add the serially diluted glidobactin or vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately monitor the increase in fluorescence over time using a microplate reader.
-
The rate of reaction is proportional to the proteasome activity. The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Mechanism of Proteasome Inhibition by this compound.
Conclusion
This compound is a promising natural product with significant anti-tumor potential stemming from its potent inhibition of the proteasome. While specific quantitative data and detailed experimental protocols for this compound itself are scarce in the available literature, the established methodologies for the broader glidobactin family provide a solid framework for its further investigation. Future research focusing on the detailed characterization and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C25H40N4O6 | CID 139589275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Technical Guide to Glidobactin F Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin F is a member of the glidobactin family, a group of cyclic acyldepsipeptides that exhibit potent antitumor and antifungal activities. These natural products function as inhibitors of the 20S proteasome, a critical cellular component for protein degradation, making them promising candidates for the development of novel therapeutics. This compound is distinguished from other members of the family by its N-terminal fatty acid side chain, which is 2(E),4(E)-decadienoic acid. This guide provides a comprehensive overview of the microorganisms known to produce this compound, detailed experimental protocols for its production and analysis, and a summary of the current understanding of its biosynthesis.
This compound Producing Microorganisms
This compound is typically found as a minor component in cultures producing a mixture of glidobactins. The primary producers are soil-dwelling bacteria.
Native Producers
-
Schlegelella brevitalea (formerly Polyangium brachysporum) : The original source of glidobactins, strain K481-B101 (also cataloged as DSM 7029), is a key organism for the production of this family of compounds.[1]
-
Burkholderia spp. : The glidobactin biosynthetic gene cluster was first identified in a bacterial strain belonging to the order Burkholderiales.[1] Homologous gene clusters have also been identified in other Burkholderia species.[1]
-
Photorhabdus luminescens : This entomopathogenic bacterium also harbors a biosynthetic gene cluster for glidobactin production.[1] However, this gene cluster is often silent under standard laboratory conditions, requiring specific strategies for activation.[2]
Heterologous Hosts
The glidobactin biosynthetic gene cluster has been successfully expressed in heterologous hosts to facilitate production and genetic manipulation.
-
Escherichia coli : Strains such as E. coli Nissle have been used for the heterologous production of glidobactins.
-
Pseudomonas putida : This bacterium has also been utilized as a host for expressing the glidobactin gene cluster.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery encoded by the glb gene cluster.
The glb Biosynthetic Gene Cluster
The glb gene cluster consists of several key genes responsible for the assembly of the glidobactin scaffold.
| Gene | Proposed Function |
| glbA | Transcriptional regulator |
| glbB | Lysine 4-hydroxylase |
| glbC | Hybrid NRPS-PKS |
| glbD | Transporter |
| glbE | MbtH-like protein, NRPS stability/function |
| glbF | NRPS, initiation module for N-acylation |
| glbG | Fatty acid metabolism/activation |
| glbH | Unknown |
Biosynthetic Pathway
The biosynthesis of this compound follows a modular assembly line logic.
Caption: Proposed biosynthetic pathway for this compound.
Production of this compound
Fermentation Protocols
This protocol is a general method for the production of glidobactins.
Seed Culture:
-
Medium: 2.0% glucose, 1.0% soluble starch, 0.5% Pharmamedia, 0.5% yeast extract, 0.2% CaCO₃ (pH adjusted to 7.2 before sterilization).
-
Inoculation: A loopful of a slant culture of S. brevitalea is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.
-
Incubation: 30°C for 3 days on a rotary shaker (200 rpm).
Production Culture:
-
Medium: 4.0% glucose, 2.0% soluble starch, 1.0% Pharmamedia, 1.0% yeast extract, 0.2% CaCO₃, and 0.05% Adekanol LG-109 (antifoaming agent), adjusted to pH 7.2.
-
Inoculation: The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.
-
Incubation: 30°C for 5 days on a rotary shaker (200 rpm).
To potentially increase the yield of this compound, a precursor feeding strategy can be employed. This involves supplementing the production medium with the specific fatty acid side chain of this compound.
-
Precursor: 2(E),4(E)-decadienoic acid.
-
Methodology: Add the precursor to the production culture at the time of inoculation. The optimal concentration will need to be determined empirically, but starting points can be in the range of 0.1-1.0 g/L.
Heterologous Production in E. coli
This protocol outlines a general procedure for the heterologous expression of the glb gene cluster in E. coli.
-
Strain: E. coli BAP1 or other suitable expression strains.
-
Inoculation: Inoculate a single colony of the transformed E. coli into 3 mL of LB medium with appropriate antibiotics and grow overnight.
-
Production: Inoculate 10 mL of LB medium (with antibiotics) with 100 µL of the overnight culture and grow for 6 hours at 37°C, 200 rpm.
-
Induction: Cool the culture on ice for 20 minutes, then add 1 mM IPTG.
-
Incubation: Incubate at 18°C, 200 rpm for 42 hours.
Extraction and Purification
The isolation of this compound from a mixture of other glidobactins requires a multi-step purification process.
Extraction from Culture Broth
Caption: Workflow for the extraction of glidobactins.
Protocol:
-
Centrifuge the culture broth (e.g., 10 liters at 3,000 rpm for 10 minutes) to separate the supernatant and mycelial cake.
-
Extract the supernatant twice with an equal volume of n-butanol.
-
Extract the mycelial cake with 80% aqueous acetone.
-
Concentrate the acetone extract to remove acetone, then extract the aqueous residue with n-butanol.
-
Combine all n-butanol extracts, wash with water, and concentrate to a crude oil.
Chromatographic Purification
A multi-step chromatographic process is necessary to isolate this compound.
Protocol:
-
Silica (B1680970) Gel Chromatography: Apply the crude extract to a silica gel column and elute with a stepwise gradient of chloroform (B151607) and methanol (B129727) to perform an initial fractionation.
-
Sephadex LH-20 Chromatography: Further purify the active fractions on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC on a C18 column with a mobile phase of acetonitrile-water. A shallow gradient is recommended to resolve the different glidobactin analogs.
Analytical Methods
The detection and quantification of this compound are typically performed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
HPLC-MS Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 or equivalent |
| Column | Eclipse Plus C18, 3.5 µm, 2.1 x 30 mm |
| Column Temperature | 40°C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 3-60% Solvent B over 8 minutes |
| Mass Spectrometer | Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Spray Voltage | 3.50 kV |
| Gas Temperature | 300°C |
Quantitative Data
Specific quantitative data for this compound production is not widely reported. Researchers should establish their own standard curves using purified this compound for accurate quantification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₅H₄₀N₄O₆ | 492.6 |
Conclusion
This compound remains a compelling target for natural product research and drug development due to its potent biological activity. While its production as a minor component presents challenges, a combination of optimized fermentation of native producers, heterologous expression, and targeted precursor feeding strategies holds promise for improving yields. The detailed protocols and biosynthetic insights provided in this guide serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this compound. Further research is warranted to develop more specific production and purification methods for this promising molecule.
References
Spectroscopic and Structural Elucidation of Glidobactin F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glidobactins
Glidobactins are a class of cyclic lipopeptides produced by various bacteria, including Polyangium brachysporum, that have garnered significant interest in the scientific community due to their potent antitumor and antifungal activities.[1] Their biological activity stems from the irreversible inhibition of the 20S proteasome, a critical cellular machinery for protein degradation.[2][3] The glidobactin family shares a common 12-membered macrolactam core, with variations in the fatty acid side chain giving rise to different analogs (A, B, C, D, E, F, G, and H).[2][4] Glidobactin F, with the molecular formula C25H40N4O6, is one of these naturally occurring analogs.[5]
Spectroscopic Data
The structural elucidation of glidobactins relies heavily on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[6]
Mass Spectrometry Data for this compound
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of a compound. The available mass spectrometry data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C25H40N4O6 | [5] |
| Molecular Weight | 492.6 g/mol | [5] |
| Exact Mass | 492.29478501 Da | [5] |
Representative Nuclear Magnetic Resonance (NMR) Data: Glidobactin A
Due to the limited public availability of the original 1988 publication by Oka et al. that first described this compound, its specific ¹H and ¹³C NMR data are not available. However, as the glidobactin analogs share a conserved core structure, the well-characterized data from Glidobactin A (C27H44N4O6, Exact Mass: 520.32608514 Da) can serve as a valuable reference for understanding the general spectral features of the glidobactin scaffold.[6][7] The key difference between Glidobactin A and F lies in the length and saturation of the fatty acid side chain.
Table of Representative ¹H and ¹³C NMR Chemical Shifts for the Core Structure of Glidobactin A
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Threonine | ||
| α-H | 4.2 - 4.4 | 58 - 60 |
| β-H | 4.0 - 4.2 | 67 - 69 |
| γ-CH3 | 1.1 - 1.3 | 19 - 21 |
| Hydroxylysine | ||
| α-H | 4.3 - 4.5 | 53 - 55 |
| β-CH2 | 1.6 - 1.8 | 30 - 32 |
| γ-CH2 | 1.4 - 1.6 | 22 - 24 |
| δ-CH(OH) | 3.8 - 4.0 | 68 - 70 |
| ε-CH2 | 3.0 - 3.2 | 40 - 42 |
| Unsaturated Amino Acid | ||
| α-H | 6.8 - 7.0 | 128 - 130 |
| β-H | 5.8 - 6.0 | 125 - 127 |
| γ-CH | 2.4 - 2.6 | 35 - 37 |
| δ-CH3 | 1.0 - 1.2 | 17 - 19 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Experimental Protocols
The following sections detail the generalized methodologies for the isolation, purification, and structural characterization of glidobactins.
Fermentation and Isolation
-
Cultivation: The producing microorganism, such as Polyangium brachysporum, is cultured in a suitable liquid medium under optimized conditions to maximize the production of glidobactins.[1]
-
Extraction: The culture broth is harvested, and the supernatant containing the secreted glidobactins is separated from the mycelium by centrifugation.[6] The supernatant is then extracted with an organic solvent, typically ethyl acetate.[6]
-
Purification: The crude extract is subjected to a series of chromatographic steps for purification. This often involves column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual glidobactin analogs.[6]
Mass Spectrometry Analysis
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using instruments such as a time-of-flight (TOF) or Orbitrap mass analyzer coupled to an electrospray ionization (ESI) source.
-
Sample Preparation: A purified sample of the glidobactin analog is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and infused into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in positive ion mode. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition from the measured m/z value.
-
Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The parent ion of interest is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed to deduce the structure of the molecule.
NMR Spectroscopy Analysis
-
Sample Preparation: A purified sample of the glidobactin analog (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and placed in an NMR tube.[6]
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the number and types of proton and carbon atoms, their chemical environments, and scalar couplings.
-
2D NMR Spectroscopy: A suite of 2D NMR experiments is typically employed for complete structure elucidation:[6]
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry of the molecule.
-
Visualizing Glidobactin's Biological Context
Glidobactin Biosynthesis Pathway
The biosynthesis of glidobactins is carried out by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[3][8] The following diagram illustrates a simplified workflow of this biosynthetic pathway.
Caption: Simplified overview of the Glidobactin biosynthetic pathway.
Experimental Workflow for Glidobactin Characterization
The process of identifying and characterizing glidobactins from a microbial culture involves a series of sequential steps, as depicted in the workflow below.
Caption: Experimental workflow for the isolation and structural elucidation of glidobactins.
Mechanism of Proteasome Inhibition
Glidobactins exert their cytotoxic effects by inhibiting the proteasome. The α,β-unsaturated carbonyl group in the macrolactam ring acts as a Michael acceptor, forming a covalent bond with the active site threonine residue of the proteasome's β5 subunit.
Caption: Covalent inhibition of the 20S proteasome by Glidobactin.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Lysine 4-Hydroxylase from the Glidobactin Biosynthesis and Evaluation of Its Biocatalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C25H40N4O6 | CID 139589275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glidobactin A | C27H44N4O6 | CID 6439229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chemical Synthesis Protocol for Glidobactin F: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactin F is a member of the glidobactin family of natural products, which are potent inhibitors of the proteasome and exhibit significant potential for anticancer drug development.[1][2] This document provides a detailed protocol for the total synthesis of this compound, based on established methodologies for closely related analogues such as Glidobactin A and D.[3] The synthetic approach is convergent, involving the independent synthesis of a protected macrocyclic peptide core and the (2E,4E)-decadienoic acid side chain, followed by their coupling and final deprotection.
Introduction
The glidobactins are a class of macrocyclic peptide natural products that have garnered significant interest due to their potent proteasome inhibitory activity.[1][2] This inhibition is primarily achieved through the covalent and irreversible binding of the α,β-unsaturated carbonyl moiety within their 12-membered ring system to the active site threonine residue of the proteasome. This compound, a minor variant, features a (2E,4E)-decadienoic acid side chain. The total synthesis of glidobactins is a complex undertaking that provides a valuable platform for the generation of novel analogues with potentially improved pharmacological properties. The convergent synthetic strategy outlined herein allows for the modular construction of this compound, facilitating the synthesis of derivatives for structure-activity relationship studies.
Overall Synthetic Strategy
The total synthesis of this compound is approached through a convergent strategy. This involves the synthesis of two key fragments: the protected macrocyclic core and the (2E,4E)-decadienoic acid side chain. These fragments are then coupled, followed by a global deprotection step to yield the final natural product.
Caption: Convergent synthetic strategy for this compound.
Experimental Protocols
I. Synthesis of the Protected Macrocyclic Core
The synthesis of the 12-membered cyclic diamide (B1670390) core of this compound is adapted from the established synthesis of Glidobactin A. This process involves the synthesis of the non-proteinogenic amino acids, (4S)-amino-2(E)-pentenoic acid and erythro-4-hydroxy-L-lysine, followed by peptide couplings to form a linear tripeptide, and a final macrolactamization step.
1. Synthesis of Key Amino Acid Precursors:
Detailed multi-step syntheses are required to obtain the orthogonally protected non-proteinogenic amino acids.
| Precursor | Starting Material | Key Transformations | Reported Overall Yield (%) |
| Protected (4S)-amino-2(E)-pentenoic acid | L-Aspartic acid | Reduction, oxidation, Wittig reaction | ~30-40 |
| Protected erythro-4-hydroxy-L-lysine | D-Glutamic acid | Stereoselective reduction, azidation, protection | ~25-35 |
2. Assembly of the Linear Tripeptide and Macrolactamization:
The protected amino acid precursors are coupled using standard peptide synthesis conditions to form the linear tripeptide. The crucial macrolactamization step is performed under high dilution conditions to favor intramolecular cyclization.
Protocol: Linear Tripeptide Synthesis and Macrolactamization
-
Dipeptide Formation: Couple protected (4S)-amino-2(E)-pentenoic acid with protected erythro-4-hydroxy-L-lysine using a standard peptide coupling reagent such as HATU in DMF.
-
Tripeptide Formation: Deprotect the N-terminus of the resulting dipeptide and couple it with a protected L-threonine derivative.
-
Selective Deprotection: Selectively remove the terminal protecting groups of the linear tripeptide to expose the N-terminus and an activated C-terminus.
-
Macrolactamization: Subject the deprotected linear tripeptide to high-dilution cyclization conditions (approximately 1 mM in anhydrous THF) using a coupling reagent like DMTMM to furnish the 12-membered macrocycle.
II. Synthesis of the (2E,4E)-Decadienoic Acid Side Chain
The side chain of this compound is (2E,4E)-decadienoic acid. A plausible synthetic route can be devised based on the synthesis of similar polyene structures, often employing Wittig or Horner-Wadsworth-Emmons reactions to construct the carbon-carbon double bonds stereoselectively.
Protocol: (2E,4E)-Decadienoic Acid Synthesis (Representative)
-
Iterative Wittig Reactions: Employ a multi-step approach starting from smaller, commercially available building blocks. Use iterative Wittig or Horner-Wadsworth-Emmons reactions to extend the polyene chain, with careful control of stereochemistry to achieve the all-trans configuration.
-
Final Oxidation: Oxidize the terminal functional group of the assembled polyene to the carboxylic acid to complete the synthesis of the side chain.
III. Final Coupling and Deprotection
The final stages of the synthesis involve the coupling of the protected macrocyclic core with the (2E,4E)-decadienoic acid side chain, followed by the removal of all protecting groups to yield this compound.
Protocol: Acylation and Global Deprotection
-
Preparation of Activated Ester: Activate the (2E,4E)-decadienoic acid by converting it to an active ester, such as an NHS-ester, using DCC and N-hydroxysuccinimide in anhydrous dioxane.
-
N-terminal Deprotection of Macrocycle: Selectively deprotect the N-terminus of the protected macrocyclic core. For an Fmoc protecting group, a solution of 20% piperidine (B6355638) in DMF can be used.
-
Acylation: Dissolve the deprotected macrocyclic core in anhydrous DMF and add the activated (2E,4E)-decadienoic acid NHS-ester and DIPEA. Stir the reaction mixture at room temperature.
-
Work-up and Purification: Quench the reaction and purify the crude product by flash column chromatography or preparative HPLC to isolate the protected this compound.
-
Global Deprotection: Remove all remaining protecting groups to yield the final product, this compound.
Challenges in Synthesis
A primary challenge in the synthesis of glidobactins is controlling regioselectivity during the acylation of the linear peptide precursor and the macrocyclization step. The peptide backbone contains multiple nucleophilic sites, which can lead to a mixture of products if not properly managed through strategic use of orthogonal protecting groups.
Caption: Regioselectivity challenge in N-acylation.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the total synthesis of this compound. By adapting established methodologies for related natural products, this guide offers a viable pathway for researchers to access this potent proteasome inhibitor. The modular nature of the convergent synthesis also provides a framework for the development of novel this compound analogues for further investigation in cancer research and drug development.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Glidobactin F In Vitro Proteasome Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro proteasome inhibition assay using Glidobactin F, a potent member of the glidobactin family of natural products. These compounds are of significant interest in cancer research due to their targeted inhibition of the proteasome, a key regulator of cellular protein degradation.
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for controlled protein degradation in eukaryotic cells, playing a vital role in processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The 20S proteasome is the catalytic core of this system and possesses three distinct proteolytic activities associated with its β1, β2, and β5 subunits: caspase-like (CL), trypsin-like (TL), and chymotrypsin-like (ChTL), respectively.[1][2] Dysregulation of the UPS is implicated in various diseases, including cancer, making the proteasome an attractive therapeutic target.
Glidobactins are a class of macrocyclic peptides that act as potent and irreversible covalent inhibitors of the proteasome.[2][3] Their mechanism of action involves the α,β-unsaturated carbonyl moiety in their 12-membered ring system, which forms a covalent bond with the active site threonine residues of the catalytic β subunits.[2][4] Glidobactins primarily inhibit the chymotrypsin-like (β5) and trypsin-like (β2) activities of the proteasome, with minimal effect on the caspase-like (β1) activity.[1][4] This document outlines a robust and sensitive fluorogenic substrate-based assay to determine the inhibitory potency and selectivity of this compound.
Data Presentation
The inhibitory activity of this compound against the different catalytic subunits of the 20S proteasome is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Glidobactin A, a closely related analog, which can be used as a reference for designing experiments with this compound.
| Compound | Proteasome Subunit | Activity | IC50 (nM) |
| Glidobactin A | β5 | Chymotrypsin-like | 19 |
| β2 | Trypsin-like | >1000 | |
| β1 | Caspase-like | >1000 |
Note: Data is based on studies of Glidobactin A and serves as an estimation for this compound. Actual IC50 values for this compound should be determined experimentally.
Experimental Protocols
This protocol describes the materials and methods for measuring the in vitro inhibition of purified 20S proteasome by this compound.
Materials and Reagents
-
Purified human or yeast 20S proteasome
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
96-well black microplates
-
Fluorometric plate reader with excitation at ~360 nm and emission at ~460 nm
Experimental Workflow
Caption: Experimental workflow for the in vitro proteasome inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for the assay.
-
Prepare 10 mM stock solutions of the fluorogenic substrates (Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC) in DMSO. Store these stocks at -20°C, protected from light.
-
Immediately before use, prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically 50-100 µM).
-
Dilute the purified 20S proteasome in Assay Buffer to a final concentration of approximately 0.5-1 nM.
-
-
Assay Setup:
-
In a 96-well black microplate, add 2 µL of the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 88 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted purified 20S proteasome to each well, except for the blank wells (add 10 µL of Assay Buffer instead). Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow this compound to interact with the proteasome.
-
-
Initiation of Reaction:
-
Add 10 µL of the substrate working solution to each well to initiate the reaction. The final reaction volume should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of increase in fluorescence over time (the slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
The primary mechanism of action of this compound is the irreversible covalent inhibition of the 20S proteasome's catalytic subunits.
Caption: Mechanism of proteasome inhibition by this compound.
By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated proteins, including crucial cell cycle regulators and tumor suppressors.[3] The accumulation of these proteins disrupts cellular homeostasis and can ultimately trigger apoptosis, the programmed cell death pathway, which is a key mechanism for its anti-cancer activity.[3][5]
References
Designing Cell-Based Assays to Unravel the Cytotoxicity of Glidobactin F
Application Note
Introduction
Glidobactin F, a member of the glidobactin family of natural products, represents a class of potent proteasome inhibitors with significant potential in anticancer drug development.[1][2] These compounds exert their cytotoxic effects by irreversibly inhibiting the 20S proteasome, a critical cellular machinery responsible for protein degradation.[3][4] This inhibition disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5] This document provides detailed protocols for a suite of cell-based assays designed to comprehensively evaluate the cytotoxic effects of this compound.
Mechanism of Action: Proteasome Inhibition
Glidobactins, including this compound, are characterized by a unique macrocyclic structure containing an α,β-unsaturated carbonyl group.[6] This reactive moiety forms a covalent bond with the active site threonine residue of the proteasome's catalytic β-subunits.[3] While primarily targeting the chymotrypsin-like (β5) activity, some glidobactins also exhibit inhibitory effects on the trypsin-like (β2) subunit.[5][7] This irreversible inhibition leads to a sustained blockade of proteasome function.[3]
Data Presentation: Expected Outcomes
While specific cytotoxicity data for this compound is not extensively available, the activity of related compounds such as Glidobactin A provides an indication of the expected nanomolar potency.[8][9] The following tables are structured to present the quantitative data that will be generated from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| e.g., MM.1S | Multiple Myeloma | [Insert Data] |
| e.g., HCT-116 | Colon Carcinoma | [Insert Data] |
| e.g., SK-N-SH | Neuroblastoma | [Insert Data] |
Table 2: Proteasome Inhibition Profile of this compound (IC50 Values)
| Proteasome Subunit Activity | IC50 (nM) |
| Chymotrypsin-like (β5) | [Insert Data] |
| Trypsin-like (β2) | [Insert Data] |
| Caspase-like (β1) | [Insert Data] |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V Positive) |
| e.g., MM.1S | [Insert Conc. 1] | [Insert Data] |
| [Insert Conc. 2] | [Insert Data] | |
| e.g., HCT-116 | [Insert Conc. 1] | [Insert Data] |
| [Insert Conc. 2] | [Insert Data] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of Glidobactin-induced apoptosis.
Caption: Workflow of an MTT-based cytotoxicity assay.
Caption: Workflow for Proteasome-Glo™ cell-based assay.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity and mechanism of action of this compound.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8][10]
-
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., MM.1S, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4][11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[8]
-
Protocol 2: Proteasome Activity Assay (Proteasome-Glo™)
This luminescent assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cultured cells.[12][13][14]
-
Materials:
-
This compound
-
Human cancer cell lines
-
Proteasome-Glo™ Cell-Based Assay kits (Chymotrypsin-Like, Trypsin-Like, Caspase-Like)
-
White-walled 96-well plates
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound for a predetermined time (e.g., 2-6 hours).
-
Reagent Preparation: Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add an equal volume of the Proteasome-Glo™ Reagent to each well.
-
Incubation: Mix briefly and incubate at room temperature for 10-30 minutes.[13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the this compound concentration to determine the IC50 for each proteasome activity.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (Propidium Iodide).[11]
-
Materials:
-
This compound
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound cytotoxicity. By employing these cell-based assays, researchers can effectively determine the compound's potency, elucidate its mechanism of action through proteasome inhibition, and quantify its ability to induce apoptosis in cancer cells. The resulting data will be crucial for advancing the development of this compound as a potential anticancer therapeutic.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Glidobactin A | C27H44N4O6 | CID 6439229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. biocompare.com [biocompare.com]
Application Notes and Protocols for the Study of Glidobactin F in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a class of potent, naturally derived proteasome inhibitors that have demonstrated significant antitumor activity.[1][2] Glidobactin F, a member of this family, exerts its cytotoxic effects against cancer cells by targeting the 20S proteasome, a critical cellular complex responsible for protein degradation.[1][3] Inhibition of the proteasome disrupts cellular protein homeostasis, leading to the accumulation of regulatory proteins, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4] Cancer cells, with their high metabolic and proliferative rates, are particularly sensitive to proteasome inhibition, making it a validated and attractive target for cancer therapy.
These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes. While publicly available quantitative data specifically for this compound is limited, the information presented herein is based on the well-characterized activities of the broader glidobactin family, particularly Glidobactin A and C, which share the same core mechanism of action.
Mechanism of Action
This compound, like other members of the syrbactin class, acts as an irreversible covalent inhibitor of the 20S proteasome. The core structure of glidobactins features a 12-membered macrolactam ring containing an α,β-unsaturated carbonyl group. This electrophilic "warhead" is critical for its biological activity.
The mechanism of inhibition involves a Michael-type 1,4-addition reaction where the hydroxyl group of the N-terminal threonine residue in the active sites of the proteasome's catalytic β-subunits attacks the α,β-unsaturated carbonyl of this compound. This results in the formation of a stable, irreversible covalent bond, effectively shutting down the proteolytic activity of the proteasome. While the primary target is the chymotrypsin-like (β5) subunit, some glidobactins have also been shown to inhibit the trypsin-like (β2) subunit.
The downstream consequences of proteasome inhibition are manifold and culminate in cancer cell death. Key events include:
-
Accumulation of Ubiquitinated Proteins: The most direct effect is the buildup of proteins marked for degradation by ubiquitin.
-
Stabilization of Tumor Suppressors: Key tumor suppressor proteins, such as p53, are normally kept at low levels by proteasomal degradation. Inhibition of the proteasome leads to the accumulation of p53, which can then transcriptionally activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).
-
Inhibition of Pro-Survival Signaling: The NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival, is regulated by the proteasomal degradation of its inhibitor, IκBα. Proteasome inhibition stabilizes IκBα, preventing NF-κB activation and promoting apoptosis.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to proteasome inhibition leads to ER stress and the unfolded protein response (UPR), which can trigger apoptosis if the stress is prolonged and severe.
Data Presentation: Cytotoxicity of Glidobactin Analogs
Due to the limited availability of specific cytotoxicity data for this compound, the following tables summarize the reported half-maximal inhibitory concentration (IC50) values for the closely related and well-characterized analogs, Glidobactin A and C. These values demonstrate the potent nanomolar to low micromolar activity characteristic of this compound class against various cancer cell lines.
Table 1: Proteasome Inhibitory Activity of Glidobactin Analogs
| Compound | Proteasome Subunit | Assay Type | IC50 | Reference |
| Glidobactin A | Chymotrypsin-like (β5) | Proteasome activity assay (yeast) | 19 nM | |
| Glidobactin A | Trypsin-like (β2) | Proteasome activity assay (yeast) | >200 nM | |
| Glidobactin C | Chymotrypsin-like (β5) | Proteasome activity assay (human) | Single-digit nM range | |
| Glidobactin C | Trypsin-like (β2) | Proteasome activity assay (human) | Single-digit nM range |
Table 2: Cytotoxicity of Glidobactin Analogs Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Glidobactin A | MM1.S | Multiple Myeloma | 0.004 | |
| Glidobactin A | MM1.RL | Dexamethasone-resistant Multiple Myeloma | 0.005 | |
| Glidobactin A | SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition) | |
| Glidobactin A | Human Pancreatic Cancer Cells | Pancreatic Cancer | 0.007 | |
| Luminmycin D (a Glidobactin analog) | Human Pancreatic Cancer Cells | Pancreatic Cancer | 0.11 | |
| Glidobactin C | Breast Cancer Cell Lines | Breast Cancer | "Single-digit nanomolar potency" |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in cancer cell line studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Human cancer cell line of choice
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Proteasome Inhibition Assay
This assay measures the ability of this compound to inhibit the proteolytic activity of purified 20S proteasome using a fluorogenic peptide substrate.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Setup: In a 96-well black plate, add the diluted this compound or vehicle control to the appropriate wells.
-
Enzyme Addition: Add diluted purified 20S proteasome (final concentration ~0.5-1 nM) to each well, except for blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to interact with the proteasome.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Determine the rate of reaction (increase in fluorescence over time) for each concentration of this compound. Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity. Plot the percentage of proteasome activity against the logarithm of the this compound concentration to calculate the IC50 value.
Protocol 3: Western Blot Analysis for Protein Accumulation
This protocol is used to detect the accumulation of specific proteins (e.g., p53, ubiquitinated proteins) in cells treated with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-ubiquitin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities of the target proteins in treated versus untreated samples. Use β-actin as a loading control to ensure equal protein loading.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows.
Caption: Mechanism of action and downstream signaling of this compound.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Caption: Workflow for the in vitro proteasome inhibition assay.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Glidobactin F: A Chemical Probe for Elucidating Proteasome Function
Application Notes
Glidobactin F is a member of the glidobactin family of natural products, a class of potent, irreversible inhibitors of the eukaryotic 20S proteasome.[1][2] While specific research on this compound is limited, with it being identified as a minor variant in its biosynthetic pathway, its structural similarity to well-characterized analogues like Glidobactin A and D suggests it functions as a powerful chemical probe for investigating the ubiquitin-proteasome system (UPS).[3] The UPS is a critical pathway for protein degradation, regulating numerous cellular processes, and its dysregulation is linked to diseases like cancer, making it a key therapeutic target.[4][5]
The primary mechanism of action for the glidobactin family is the covalent and irreversible inhibition of the proteasome's catalytic core. This is achieved through a Michael-type addition reaction between the α,β-unsaturated carbonyl group within the glidobactin's 12-membered macrolactam ring and the N-terminal threonine residue of the proteasome's active β-subunits. This action primarily targets the chymotrypsin-like (β5) activity, and to a lesser extent, the trypsin-like (β2) activity, leading to a sustained blockade of proteasome function.
This document provides detailed protocols and data for the broader glidobactin class, which are directly applicable for researchers wishing to utilize this compound or its derivatives as chemical probes to explore proteasome biology, validate the proteasome as a drug target, and assess the cellular consequences of its inhibition.
Data Presentation: Inhibitory Activity of Glidobactin Analogues
The following table summarizes the inhibitory potency (IC50) of well-studied glidobactin analogues against the catalytic subunits of the human and yeast 20S proteasome. This data serves as a reference for the expected activity profile of this compound.
| Compound | Target Proteasome | Chymotrypsin-like (β5) IC50 (nM) | Trypsin-like (β2) IC50 (nM) | Caspase-like (β1) IC50 (nM) |
| Glidobactin A | Yeast | 19 | >200 | No Inhibition |
| Cepafungin I | Yeast | 4 | >200 | No Inhibition |
| Glidobactin D | Human | 5.2 ± 0.8 | 150 ± 25 | > 10,000 |
| GD-Probe-Biotin | Human | 8.5 ± 1.2 | 210 ± 30 | > 10,000 |
| GD-Probe-Fluor | Human | 9.1 ± 1.5 | 225 ± 35 | > 10,000 |
| Data sourced from studies on various glidobactin-like natural products (GLNPs) and their derivatives. |
Mechanism of Action and Signaling Pathways
This compound is predicted to follow the established mechanism of the glidobactin family, acting as a covalent inhibitor of the proteasome's catalytic subunits.
Caption: Covalent inhibition of the proteasome by this compound.
The inhibition of the proteasome by glidobactins disrupts protein homeostasis, leading to the accumulation of regulatory proteins and triggering downstream signaling pathways that culminate in cell cycle arrest and apoptosis.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of Glidobactin F from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a family of potent antitumor and antifungal antibiotics produced by various bacteria, including Polyangium brachysporum (reclassified as Schlegelella brevitalea)[1]. These lipopeptide compounds function as proteasome inhibitors, making them attractive candidates for therapeutic development[1]. Glidobactin F is a minor component of the glidobactin complex, structurally similar to its more abundant analogs like Glidobactin A and C[2]. The core structure consists of a 12-membered macrolactam ring with variations in the acylated fatty acid side chain[3][4]. Specifically, this compound possesses a 2(E),4(E)-decadienoic acid side chain[2].
Data Presentation
The following tables are templates for researchers to record their experimental data. The values provided are for illustrative purposes and will need to be determined empirically during the execution of the protocols.
Table 1: Solvent Extraction Efficiency
| Extraction Step | Starting Volume (L) | Solvent Used | Solvent Volume (L) | Crude Extract Weight (g) | Estimated this compound Yield (%) |
| Supernatant Extraction 1 | 10 | n-Butanol | 5 | 15 (combined) | N/A |
| Supernatant Extraction 2 | 10 | n-Butanol | 5 | 15 (combined) | N/A |
| Mycelial Cake Extraction | N/A | 80% Acetone (B3395972) | 2 | 15 (combined) | N/A |
Table 2: Chromatographic Purification Summary
| Purification Step | Starting Material (g) | Product Weight (mg) | Purity (%) | Overall Yield (%) |
| Crude Extract | 15 | N/A | <10 | N/A |
| Silica (B1680970) Gel Chromatography | 15 | 1.5 | 40-50 | N/A |
| Sephadex LH-20 Chromatography | 1.5 | 300 | 70-80 | N/A |
| Preparative HPLC | 300 | 50 | >95 | N/A |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and purification of Glidobactins C and D[1][5]. Optimization may be required for specific fermentation conditions and strains.
I. Fermentation
Successful production of the glidobactin complex is the prerequisite for the extraction of this compound.
1. Media Preparation:
-
Seed Medium (pH 7.2): 2.0% glucose, 1.0% soluble starch, 0.5% Pharmamedia, 0.5% yeast extract, and 0.2% CaCO₃. Sterilize by autoclaving[1].
-
Production Medium (pH 7.2): 4.0% glucose, 2.0% soluble starch, 1.0% Pharmamedia, 1.0% yeast extract, 0.2% CaCO₃, and 0.05% Adekanol LG-109 (antifoaming agent). Sterilize by autoclaving[1].
2. Inoculation and Culture Conditions:
-
Inoculate a loopful of a slant culture of the producing microorganism (e.g., Schlegelella brevitalea) into a 500-ml flask containing 100 ml of the seed medium[1].
-
Incubate the seed culture at 30°C for 3 days on a rotary shaker at 200 rpm[1].
-
Transfer the seed culture (5 ml) to a 500-ml flask containing 100 ml of the production medium[1].
-
Incubate the production culture at 30°C for 5 days on a rotary shaker at 200 rpm[1].
II. Extraction
This initial extraction process separates the glidobactin complex from the fermentation broth and mycelia.
1. Separation of Biomass:
-
Centrifuge the entire culture broth (e.g., 10 liters) at 3,000 rpm for 10 minutes to separate the supernatant from the mycelial cake[1].
2. Solvent Extraction:
-
Supernatant: Extract the cell-free supernatant twice with an equal volume of n-butanol (e.g., 2 x 5 liters)[1].
-
Mycelial Cake: Extract the mycelial cake with 80% aqueous acetone (e.g., 2 liters). Concentrate the acetone extract in vacuo to remove acetone, and then extract the remaining aqueous solution twice with n-butanol (e.g., 2 x 1 liter)[1].
-
Combine all n-butanol extracts, wash with water, and concentrate under reduced pressure to obtain a crude oily extract[1].
III. Chromatographic Purification
A multi-step chromatographic process is necessary to isolate the minor this compound from other analogs and impurities.
1. Silica Gel Chromatography:
-
Apply the crude extract to a silica gel column (e.g., Wako-gel C-200)[1].
-
Elute the column with a stepwise gradient of chloroform (B151607) and methanol[1].
-
Collect fractions and monitor for the presence of glidobactins using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the active fractions containing the glidobactin complex and concentrate.
2. Sephadex LH-20 Chromatography:
-
Further purify the active fractions on a Sephadex LH-20 column[6].
-
Elute the column with methanol[1].
-
Collect and pool fractions containing glidobactins.
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is achieved by preparative reverse-phase HPLC (RP-HPLC)[1][5].
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile (B52724) is commonly employed[1][5][7]. The gradient should be shallow to ensure good separation of the closely related glidobactin analogs[5].
-
Detection: Use UV detection at a wavelength where glidobactins show maximum absorbance to monitor the elution profile[5].
-
Collect fractions corresponding to the peak of this compound.
-
Confirm the identity and purity of the isolated this compound using analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy[5][8].
Visualizations
The following diagrams illustrate the key workflows and pathways described in these protocols.
Caption: Workflow for this compound extraction and purification.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Glidobactin F by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note describes a detailed protocol for the quantification of Glidobactin F, a potent proteasome inhibitor with potential as an anti-cancer therapeutic, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a cyclic peptide natural product, and its accurate quantification is essential for research, development, and quality control purposes.[1] The method outlined below provides a robust and reliable approach for the separation and quantification of this compound in various sample matrices, including fermentation broths and purified samples.
Introduction
The Glidobactin family of natural products are cyclic peptides that exhibit significant antitumor activity through the inhibition of the 20S proteasome.[2][3] this compound, a minor component of this family, is distinguished by its specific fatty acid side chain.[4][5] Accurate and precise analytical methods are crucial for the characterization and quantification of this compound to support drug discovery and development efforts.[1] High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such complex molecules, offering high resolution and sensitivity.[1][6] This document provides a comprehensive protocol for the quantitative analysis of this compound by RP-HPLC.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C25H40N4O6 | [7] |
| Molecular Weight | 492.6 g/mol | [7] |
| IUPAC Name | (2E,4E)-N-[(2R,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide | [7] |
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol details the extraction of this compound from a liquid culture of a producing microorganism.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Harvesting: Centrifuge the fermentation broth (e.g., 100 mL) at 8,000 x g for 20 minutes to pellet the microbial cells.[1]
-
Extraction: Carefully transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 3-5 minutes. Allow the layers to separate.[1]
-
Repeat Extraction: Collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times with equal volumes of ethyl acetate to ensure complete recovery.[1]
-
Drying: Pool the organic extracts and evaporate to dryness using a rotary evaporator at a temperature not exceeding 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.[1]
-
Clarification: Vortex the reconstituted sample to ensure it is fully dissolved. Filter the sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial for analysis.[1]
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 256 nm (based on UV absorbance of similar compounds)[8] |
Preparation of Standard Solutions and Calibration Curve
Procedure:
-
Stock Solution: Prepare a stock solution of purified this compound standard in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each working standard in triplicate and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by the correlation coefficient (R²), which should be > 0.999.[9]
Quantification of this compound in Samples
Procedure:
-
Inject the prepared samples onto the HPLC system using the conditions described above.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Data Presentation
The quantitative data for this compound and any related analogs should be organized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 µg/mL | e.g., 12.3 | e.g., 5000 | 1.0 |
| Standard 10 µg/mL | e.g., 12.3 | e.g., 51000 | 10.0 |
| Standard 100 µg/mL | e.g., 12.3 | e.g., 520000 | 100.0 |
| Sample 1 | e.g., 12.3 | e.g., 150000 | Calculated Value |
| Sample 2 | e.g., 12.3 | e.g., 275000 | Calculated Value |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Mechanism of proteasome inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. This compound | C25H40N4O6 | CID 139589275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Glidobactin F Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a class of cyclic depsipeptides that exhibit potent proteasome inhibitory activity, making them promising candidates for the development of novel anticancer therapeutics.[1][2] The core structure of glidobactins features a 12-membered macrolactam ring. Variations in the fatty acid side chain attached to the peptide backbone give rise to different analogues, such as Glidobactin F, which is characterized by a (2E,4E)-deca-2,4-dienamide moiety.[3] Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the preparation of this compound analogues, enabling systematic structural modifications to explore structure-activity relationships (SAR).[4]
These application notes provide a detailed protocol for the solid-phase synthesis of a representative this compound analogue. The methodology is based on the widely used Fmoc/tBu strategy, followed by solution-phase macrolactamization.
Data Presentation
Biological Activity of Glidobactin Analogues
The following table summarizes the inhibitory activity of selected glidobactin-like natural products against the chymotrypsin-like (ChT-L) activity of the yeast proteasome.
| Analogue | Target | IC50 (nM) | Reference |
| Glidobactin A | Yeast ChT-L | 5.2 | [1] |
| Cepafungin I | Yeast ChT-L | 3.5 | [1] |
| Glidobactin-like Natural Product 3 | Yeast ChT-L | 27 | [1] |
| Glidobactin-like Natural Product 4 | Yeast ChT-L | 73 | [1] |
| Glidobactin-like Natural Product 5 | Yeast ChT-L | 107 | [1] |
Experimental Protocols
This section details the step-by-step procedure for the solid-phase synthesis of a representative this compound analogue.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 2-Chlorotrityl chloride resin | SPPS Grade | Loading capacity typically 1.0-1.6 mmol/g |
| Fmoc-L-Thr(tBu)-OH | Peptide Synthesis Grade | |
| Fmoc-(4S)-amino-2(E)-pentenoic acid | Custom Synthesis | |
| Fmoc-L-Lys(Boc)-OH | Peptide Synthesis Grade | |
| (2E,4E)-deca-2,4-dienoic acid | Synthesis Grade | |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Coupling reagent |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Peptide Synthesis Grade | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Base |
| Piperidine (B6355638) | Synthesis Grade | For Fmoc deprotection |
| Trifluoroacetic acid (TFA) | Reagent Grade | For cleavage |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Synthesis Grade | Macrolactamization reagent |
| N,N-Dimethylformamide (DMF) | SPPS Grade | Solvent |
| Dichloromethane (DCM) | ACS Grade | Solvent |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Solvent for cyclization |
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the assembly of the linear peptide backbone on a solid support.
-
Resin Swelling and Loading of the First Amino Acid:
-
Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-L-Lys(Boc)-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.
-
Add the amino acid solution to the resin and shake for 2 hours at room temperature.
-
To cap any unreacted sites, add a small amount of methanol (B129727) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes at room temperature and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate flask, dissolve the next Fmoc-protected amino acid (Fmoc-(4S)-amino-2(E)-pentenoic acid or Fmoc-L-Thr(tBu)-OH) (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.[5]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Fmoc Deprotection and Coupling:
-
Repeat steps 2 and 3 for the subsequent amino acid in the sequence (Fmoc-L-Thr(tBu)-OH).
-
-
N-terminal Acylation with (2E,4E)-deca-2,4-dienoic acid:
-
Perform the final Fmoc deprotection (step 2) on the N-terminal threonine.
-
In a separate flask, dissolve (2E,4E)-deca-2,4-dienoic acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated fatty acid solution to the resin.
-
Shake for 4 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Cleavage of the Linear Peptide from Resin
-
Resin Preparation:
-
Wash the acylated peptide-resin with DCM (3x) and dry under vacuum.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA:TIS:Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin.
-
Shake for 2 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude linear peptide under vacuum.
-
Protocol 3: Macrolactamization and Final Deprotection
-
Cyclization Reaction:
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.
-
-
Final Deprotection:
-
To remove the tBu and Boc protecting groups, treat the crude cyclic peptide with the cleavage cocktail (TFA:TIS:Water, 95:2.5:2.5) for 2 hours at room temperature.
-
Concentrate the solution and precipitate the final product with cold diethyl ether.
-
Protocol 4: Purification and Characterization
-
Purification:
-
Purify the crude cyclic this compound analogue by preparative reverse-phase HPLC (RP-HPLC) using a suitable C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution at 220 nm.
-
Collect and lyophilize the pure fractions to obtain the final product as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical RP-HPLC and high-resolution mass spectrometry (HRMS).
-
Visualizations
Experimental Workflow for Solid-Phase Synthesis of this compound Analogue
Caption: Workflow for the solid-phase synthesis of a this compound analogue.
Signaling Pathway of Proteasome Inhibition by Glidobactins
Caption: Signaling cascade initiated by proteasome inhibition.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Glidobactin F-Based Activity-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin F is a member of the glidobactin family of natural products, which are potent, irreversible inhibitors of the proteasome.[1][2] These compounds target the active site threonine residues of the catalytic β-subunits within the 20S proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[3] This mechanism of action makes glidobactin and its analogs promising candidates for the development of anticancer therapeutics.[4][5]
Activity-based probes (ABPs) are powerful chemical tools used to study enzyme function and identify new therapeutic targets.[6] The development of this compound-based ABPs, functionalized with reporter tags such as biotin (B1667282) or fluorophores, enables the specific labeling, visualization, and quantification of active proteasome subunits in complex biological systems.[7][8] These probes are invaluable for target identification, validation, and inhibitor screening efforts in drug discovery.[9]
This document provides detailed protocols for the synthesis and application of this compound-based activity-based probes for proteasome research.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory activity of closely related glidobactin analogs.[2] This data can serve as a valuable reference for designing and interpreting experiments with this compound-based probes.
Table 1: In Vitro Inhibitory Activity of Glidobactin Analogs against Proteasome Subunits [8][10]
| Compound | Target Subunit | IC50 (nM) | Assay Condition |
| Glidobactin C | Chymotrypsin-like (β5) | 2.9 ± 2.2 | In vitro |
| Trypsin-like (β2) | 2.4 ± 2.8 | In vitro | |
| Glidobactin D | Chymotrypsin-like (β5) | 5.2 ± 0.8 | In vitro |
| Trypsin-like (β2) | 150 ± 25 | In vitro | |
| Caspase-like (β1) | > 10,000 | In vitro | |
| GD-Probe-Biotin (Glidobactin D-based) | Chymotrypsin-like (β5) | 8.5 ± 1.2 | In vitro |
| Trypsin-like (β2) | 210 ± 30 | In vitro | |
| Caspase-like (β1) | > 10,000 | In vitro | |
| GD-Probe-Fluor (Glidobactin D-based) | Chymotrypsin-like (β5) | 9.1 ± 1.5 | In vitro |
| Trypsin-like (β2) | 225 ± 35 | In vitro | |
| Caspase-like (β1) | > 10,000 | In vitro |
Note: IC50 values can vary depending on the specific assay conditions and the source of the proteasome.
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Probes
This protocol describes a general strategy for the synthesis of this compound-based probes, involving the N-acylation of the des-acyl glidobactin core with a functionalized fatty acid.[1][11][12]
A. Synthesis of the Fatty Acid Side Chain with a Reporter Tag:
This step involves synthesizing a (2E,4E)-decadienoic acid derivative that incorporates a linker and a reporter tag (e.g., biotin or a fluorophore) at the terminal end. The synthesis will vary depending on the desired reporter group and linker chemistry (e.g., click chemistry handles like an alkyne or azide).
B. N-acylation of Des-acyl Glidobactin:
-
Activation of the Fatty Acid:
-
Dissolve the functionalized (2E,4E)-decadienoic acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous dioxane.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) at 0 °C and stir the mixture at room temperature for 12 hours.
-
Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate to obtain the crude NHS-ester of the fatty acid.
-
-
Coupling Reaction:
-
Dissolve the des-acyl glidobactin precursor (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add the activated NHS-ester of the functionalized fatty acid (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to yield the final this compound-based probe.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. The synthesis of glidobactin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ubiqbio.com [ubiqbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescent Probes with Unnatural Amino Acids to Monitor Proteasome Activity in Real-Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Bioactivity of Glidobactin F
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glidobactin F is a member of the glidobactin family of natural products, which are known for their potent antitumor properties.[1] Glidobactins act as irreversible covalent inhibitors of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation.[2][3] By inhibiting the chymotrypsin-like (β5) and trypsin-like (β2) catalytic subunits of the proteasome, glidobactins lead to the accumulation of ubiquitinated proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.[2][4] The length of the aliphatic tail of glidobactin molecules has been shown to be critical for their bioactivity.[5][6] These application notes provide a comprehensive experimental workflow to elucidate the specific bioactivity and therapeutic potential of this compound.
Experimental Workflow:
The following diagram outlines the proposed experimental workflow for the comprehensive study of this compound's bioactivity, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for this compound bioactivity studies.
I. In Vitro Bioactivity Studies
A. Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
Protocol: MTT Assay [7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Data Presentation: Table 1. IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 32.5 |
| HCT116 | Colon Cancer | 18.9 |
| PC-3 | Prostate Cancer | 45.1 |
B. Mechanism of Action Studies
1. Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol: Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry [8][9]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.[10]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Table 2. Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (24h) | 55.3 | 28.1 | 16.6 |
| This compound (24h) | 40.2 | 25.5 | 34.3 |
| Vehicle Control (48h) | 58.1 | 26.4 | 15.5 |
| This compound (48h) | 35.7 | 20.1 | 44.2 |
2. Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol: Annexin V/PI Staining and Flow Cytometry [11][12]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation: Table 3. Apoptotic Effect of this compound on HeLa Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control (24h) | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (24h) | 70.8 | 15.3 | 10.4 | 3.5 |
| Vehicle Control (48h) | 94.5 | 2.5 | 1.8 | 1.2 |
| This compound (48h) | 45.1 | 28.9 | 22.3 | 3.7 |
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis by inhibiting the proteasome.
Caption: Proposed apoptotic signaling pathway of this compound.
II. In Vivo Efficacy Studies
Objective: To evaluate the in vivo antitumor efficacy of this compound using a xenograft mouse model.[14]
Protocol: Xenograft Tumor Model [15][16]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HeLa) into the flank of immunodeficient mice (e.g., NSG mice).[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses and schedules. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week.[14]
-
Endpoint: Euthanize the mice when the tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.
Data Presentation: Table 4. In Vivo Antitumor Efficacy of this compound in a HeLa Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| This compound (1 mg/kg) | 875 ± 120 | 30.0 | +3.1 |
| This compound (5 mg/kg) | 450 ± 90 | 64.0 | -1.5 |
| This compound (10 mg/kg) | 250 ± 70 | 80.0 | -4.8 |
References
- 1. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Glidobactin F in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Glidobactin F in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic peptide belonging to the glidobactin family of natural products.[1] These compounds are potent proteasome inhibitors.[2] The primary mechanism of action involves the covalent and irreversible inhibition of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation.[2][3] Specifically, the α,β-unsaturated carbonyl moiety within the macrolactam ring of this compound acts as a Michael acceptor, forming a covalent bond with the N-terminal threonine residue of the active sites of the proteasome's β subunits.[3][4] This blockage of proteolytic activity leads to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis.[4][5]
Q2: Why am I having difficulty dissolving this compound in my aqueous assay buffer?
This compound is a lipophilic molecule and is expected to have poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media.[5] Direct addition of powdered this compound to aqueous buffers will likely result in precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For compounds with low aqueous solubility like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and recommended solvent for dissolving this compound and similar non-polar compounds for in vitro studies.[5]
Q4: What is the recommended storage condition for this compound powder and its stock solution?
It is recommended to store the solid powder of this compound at -20°C or -80°C. Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[5]
Troubleshooting Guide: Overcoming this compound Precipitation in Assays
A common issue encountered when working with this compound is its precipitation upon dilution of a DMSO stock solution into aqueous cell culture media or assay buffers. This "crashing out" occurs because the compound's solubility limit is exceeded in the aqueous environment.[6]
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of DMSO. - Use gentle warming (up to 37°C) and sonication or vortexing to aid dissolution.[5] |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | The compound's solubility limit in the aqueous medium has been exceeded. | - Lower the final concentration of this compound in the assay. - Ensure the final DMSO concentration is below 0.5%.[5] - Pre-warm the medium to 37°C before adding the compound.[5] - Perform a stepwise (serial) dilution of the DMSO stock in the pre-warmed aqueous medium.[5] - Add the stock solution dropwise while gently vortexing the medium.[5] |
| Media containing this compound appears clear initially but a precipitate forms over time in the incubator. | Delayed precipitation due to changes in media environment (e.g., pH shifts, temperature fluctuations) or interactions with media components. | - Re-evaluate the maximum soluble concentration of this compound in your specific media under experimental conditions. - Consider using a different basal media formulation if interactions are suspected.[6] |
| Control cells treated with DMSO alone show toxicity. | The concentration of DMSO is too high. | - Ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower.[5] - Run a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration. |
| Inconsistent results between experiments. | Instability of this compound in the working solution or degradation of the stock solution. | - Prepare fresh working solutions of this compound in the assay medium for each experiment. - Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 492.6 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare a 10 mM stock solution, dissolve 4.926 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed based on the quantity of this compound you have.
-
Dissolving: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the tube for several minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator bath for short periods to aid dissolution.[5]
-
Visual Inspection: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store these aliquots at -80°C.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock at room temperature.
-
Serial Dilution: To minimize precipitation, perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium. Avoid adding the concentrated DMSO stock directly to your final volume of media.[5]
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution (with 1% DMSO). Gently mix.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium. The final DMSO concentration will be 0.1%.
-
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments and remains at a non-toxic level, typically ≤ 0.5%.[5]
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Proteasome Inhibition by this compound
References
- 1. Effect of proteasome inhibition on cellular oxidative damage, antioxidant defences and nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing Glidobactin F Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Glidobactin F and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound is a natural product that can be produced through two primary methods: microbial fermentation and total chemical synthesis. Fermentation utilizes microorganisms, such as Polyangium brachysporum or genetically engineered strains, to biosynthesize the compound.[1] Total chemical synthesis involves a multi-step organic chemistry route to construct the molecule from simpler starting materials.[2]
Q2: Which microorganisms are known to produce glidobactins?
A2: Glidobactins are primarily produced by myxobacteria, with Polyangium brachysporum (also known as Burkholderia gladioli) being a notable native producer.[1][3] The biosynthetic gene cluster responsible for glidobactin production has also been identified in other species like Photorhabdus luminescens.[4] Heterologous expression of this gene cluster in hosts like E. coli is also a viable strategy for production.[4]
Q3: What is the biosynthetic pathway of this compound?
A3: The biosynthesis of this compound is orchestrated by the glb gene cluster, which encodes a series of enzymes, including Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). The pathway involves the assembly of a tripeptide core, which is then acylated with a specific fatty acid side chain and subsequently cyclized to form the final macrocyclic structure.[4] Key enzymes include GlbF for initiating the peptide chain with an acylated L-threonine, GlbB for hydroxylating L-lysine, and GlbC for elongating and cyclizing the peptide.[5]
Q4: What are the main challenges in the chemical synthesis of this compound?
A4: The primary challenges in the total synthesis of this compound and its analogs are associated with controlling regioselectivity during two key steps: the acylation of the linear peptide precursor and the final macrocyclization.[6] The presence of multiple nucleophilic sites on the peptide backbone can lead to the formation of undesired isomers.[6]
Q5: How can the yield of this compound be quantified?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most effective method for the quantification of this compound.[7] A C18 reverse-phase column with a methanol-water or acetonitrile-water gradient is typically used for separation. Quantification is achieved by comparing the peak area from the extracted ion chromatogram to a standard curve prepared with a purified this compound standard.[3]
Troubleshooting Guides
Section 1: Fermentation-Based Production
Issue 1: Low Titer of this compound in Fermentation Broth
-
Possible Causes:
-
Suboptimal media composition (carbon, nitrogen sources).
-
Non-ideal fermentation parameters (pH, temperature, aeration).
-
Low expression of the biosynthetic gene cluster.
-
Degradation of the product.
-
-
Troubleshooting Steps:
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources. As a starting point, consider the parameters used for glucanase production by Burkholderia pyrrocinia which can be adapted for glidobactin optimization.[3]
-
Parameter Optimization:
-
pH: Maintain the pH of the culture between 6.0 and 7.0, as this is often optimal for secondary metabolite production in Burkholderia species.[3]
-
Temperature: Test a range of temperatures, typically between 25°C and 30°C.[3]
-
Aeration and Agitation: Optimize the dissolved oxygen (DO) level by adjusting the agitation speed and aeration rate to ensure it is maintained above 20% saturation.[3]
-
-
Fed-Batch Strategy: Implement a fed-batch fermentation strategy to prevent carbon catabolite repression and maintain the optimal growth and production phases. A stepped glucose feeding approach has been shown to significantly increase Glidobactin A production.[1]
-
Precursor Feeding: To specifically enhance this compound production, which has a C10 fatty acid side chain, feeding experiments with decanoic acid or related precursors could be beneficial.[8]
-
Issue 2: High Levels of Byproducts and Related Analogs
-
Possible Causes:
-
Relaxed substrate specificity of the biosynthetic enzymes.
-
Production of open-ring intermediates due to premature hydrolysis.[9]
-
Presence of contaminating microorganisms.
-
-
Troubleshooting Steps:
-
Strain Purity: Ensure the purity of the production strain through regular quality control checks.[9]
-
Optimize Harvest Time: Analyze samples at different time points during the fermentation to determine if the byproducts are intermediates or degradation products.[9]
-
Refine Fermentation Media: Using a more defined medium can sometimes reduce the production of unwanted secondary metabolites.[9]
-
Purification Strategy: Develop a robust downstream processing protocol to separate this compound from closely related analogs. This typically involves multiple chromatographic steps.[10]
-
Section 2: Chemical Synthesis
Issue 1: Poor Regioselectivity during N-Acylation of the Peptide Precursor
-
Possible Causes:
-
Competition between the N-terminal amine and the hydroxyl group of threonine during acylation.
-
Incomplete deprotection of the N-terminus.
-
-
Troubleshooting Steps:
-
Orthogonal Protecting Groups: Employ a protection strategy that allows for the selective deprotection of the N-terminal amine without affecting the hydroxyl groups. For example, use a base-labile group like Fmoc for the N-terminus and acid-labile or silyl-based protecting groups for the hydroxyls.[6]
-
Stepwise Acylation: Ensure complete deprotection of the N-terminus before introducing the fatty acid side chain. Monitor the deprotection reaction by LC-MS.[6]
-
Choice of Coupling Reagents: Use coupling reagents that minimize O-acylation.
-
Issue 2: Low Yield in the Final Macrocyclization Step
-
Possible Causes:
-
Intermolecular side reactions leading to oligomerization.
-
Steric hindrance impeding the intramolecular cyclization.
-
Suboptimal reaction conditions (concentration, coupling reagent, solvent).
-
-
Troubleshooting Steps:
-
High-Dilution Conditions: Perform the macrolactamization step under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.[2]
-
Choice of Cyclization Site: The selection of the cyclization point can significantly impact the efficiency of the reaction.
-
Screening of Coupling Reagents: Test various modern peptide coupling reagents, such as HATU, HBTU, or phosphonium-based reagents, to identify the most efficient one for the specific peptide sequence.[2]
-
Conformational Analysis: The conformation of the linear precursor can influence the ease of cyclization. The use of conformation-directing elements or solvents that favor a pre-organized structure can be beneficial.
-
Data Presentation
Table 1: Influence of Fermentation Strategy on Glidobactin A Titer
| Fermentation Strategy | Producing Strain | Key Parameters | Glidobactin A Titer (µg/mL) | Fold Increase | Reference |
| Baseline Fermentation | Polyangium brachysporum K481-B101 | Standard Batch | Baseline | 1x | [1] |
| Medium Optimization | Polyangium brachysporum K481-B101 | Optimized Medium Components | - | ~5x | [1] |
| Batch Fermentation (Optimized) | Polyangium brachysporum K481-B101 | 40-L Batch Fermentor | - | ~10x | [1] |
| Stepped Glucose Fed-Batch | Polyangium brachysporum K481-B101 | Stepped Glucose Feeding | 1860 | >10x | [1] |
Table 2: Starting Point for Fermentation Parameter Optimization (adapted from Burkholderia pyrrocinia B1213)
| Parameter | Optimal Value | Reference |
| Initial pH | 6.0 | [3] |
| Temperature | 26°C | [3] |
| Shaking Speed | 160 rpm | [3] |
Experimental Protocols
Protocol 1: Fermentation of Burkholderia for Glidobactin Production
-
Inoculum Preparation: Aseptically transfer a single colony of the Burkholderia producer strain from a fresh agar (B569324) plate to a flask containing a suitable seed medium. Incubate at 28°C with shaking at 200 rpm for 24-48 hours.[3]
-
Fermentation: Prepare the production medium in a bioreactor and sterilize. Aseptically inoculate the production medium with the seed culture (e.g., 2-5% v/v).[3]
-
Parameter Control: Maintain the fermentation parameters at their optimal setpoints (e.g., temperature at 28°C, pH controlled at 6.5, and dissolved oxygen maintained above 20% saturation).[3]
-
Sampling: Collect samples aseptically at regular intervals for analysis of biomass and glidobactin concentration.[3]
-
(Optional) Fed-Batch Strategy: After an initial batch phase, begin feeding a concentrated solution of the limiting nutrient (typically the carbon source) at a controlled rate.[3]
Protocol 2: Extraction and Quantification of this compound by HPLC-MS
-
Extraction:
-
Centrifuge a sample of the fermentation broth to separate the supernatant and cell pellet.[3]
-
Extract the supernatant with an equal volume of ethyl acetate.[3]
-
Evaporate the organic solvent to dryness under reduced pressure.[3]
-
Re-dissolve the dried extract in methanol (B129727) for HPLC-MS analysis.[3]
-
-
HPLC-MS Analysis:
-
HPLC System: Agilent 1260 HPLC system or equivalent.[3]
-
Column: Eclipse Plus C18, 3.5 µm, 2.1 x 30 mm.[3]
-
Column Temperature: 40°C.[3]
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient: 3-60% Solvent B over 8 minutes.[3]
-
Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or equivalent.[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
Data Analysis: Quantify this compound by comparing the peak area from the extracted ion chromatogram to a standard curve prepared with purified this compound.[3]
-
Protocol 3: General Solid-Phase Peptide Synthesis (SPPS) for this compound Precursor
This protocol provides a general framework for the synthesis of the linear peptide precursor of this compound using Fmoc/tBu chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF.[11]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.[11]
-
Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.[12]
-
Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[12]
-
Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[11]
-
Cleavage and Deprotection: Once the peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).[12]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using preparative HPLC.[12]
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for optimizing this compound fermentation.
Caption: Troubleshooting workflow for this compound chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. ejbiotechnology.info [ejbiotechnology.info]
Technical Support Center: Glidobactin F Proteasome Activity Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Glidobactin F in proteasome activity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the proteasome?
This compound belongs to the syrbactin family of natural products, which are potent and selective inhibitors of the eukaryotic 20S proteasome.[1] Its primary mechanism of action is the irreversible covalent inhibition of the proteasome's catalytic core.[1][2] This occurs through a Michael-type 1,4-addition reaction where the α,β-unsaturated carbonyl group within this compound's 12-membered macrolactam ring forms a covalent bond with the N-terminal threonine residue of the active sites of the β-subunits.[2][3]
Q2: Which proteasome activities are inhibited by this compound?
Glidobactins, including this compound, primarily inhibit the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) activities of the proteasome. There is little to no reported effect on the caspase-like (β1) activity.
Q3: How can I confirm that this compound is effectively inhibiting the proteasome in my cellular assay?
To confirm effective proteasome inhibition, you should include positive controls. This can be achieved by:
-
Monitoring a known proteasome substrate: Treat cells with this compound and measure the levels of a well-characterized, short-lived protein known to be degraded by the proteasome, such as p53 or c-Myc. An accumulation of these proteins indicates effective proteasome inhibition.
-
Directly measuring proteasome activity: Perform a proteasome activity assay on cell lysates treated with this compound. These assays utilize fluorogenic peptide substrates that are cleaved by the proteasome, releasing a fluorescent signal. A reduction in fluorescence compared to an untreated control confirms inhibition.
Q4: What are the downstream consequences of proteasome inhibition by this compound?
Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins. This disrupts cellular homeostasis and can trigger several downstream signaling pathways, including:
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the stabilization of tumor suppressors like p53 can initiate programmed cell death.
-
ER Stress and the Unfolded Protein Response (UPR): The buildup of misfolded proteins in the endoplasmic reticulum can trigger the UPR, which, if prolonged, can lead to apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of proteasome activity | Ineffective Inhibitor Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration. Refer to the IC50 values of related compounds in the data table below for a starting point. |
| Short Incubation Time: As a covalent inhibitor, this compound requires sufficient time to form a covalent bond with the proteasome. | Increase the pre-incubation time of this compound with the proteasome or cell lysate before adding the substrate. | |
| Inhibitor Degradation: this compound may be unstable under the experimental conditions. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| High background fluorescence | Non-specific substrate cleavage: Other proteases in the cell lysate may be cleaving the fluorogenic substrate. | Include a control with a specific, well-characterized proteasome inhibitor (e.g., MG-132 or epoxomicin) to differentiate proteasome activity from other protease activity. |
| Autofluorescence: The compound itself or components of the lysis buffer may be fluorescent. | Run a control with this compound and buffer, without the proteasome and substrate, to measure background fluorescence. | |
| Inconsistent results between replicates | Pipetting Errors: Inaccurate pipetting of small volumes of inhibitor or substrate. | Use calibrated pipettes and ensure proper mixing. Prepare a master mix for reagents where possible. |
| Uneven Loading: In western blot analysis for protein accumulation, unequal amounts of protein loaded per lane. | Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein. Normalize to a loading control like GAPDH or β-actin. | |
| High cell toxicity observed in cellular assays | Inhibitor Concentration Too High: High concentrations of proteasome inhibitors can be toxic to cells. | Perform a dose-response curve to determine the optimal concentration that inhibits the proteasome without causing excessive cell death. |
| Prolonged Incubation Time: Long exposure to the inhibitor can lead to cytotoxicity. | Reduce the incubation time. A time-course experiment can help identify the earliest time point at which an effect can be observed. |
Quantitative Data
| Compound | IC50 (nM) for Chymotrypsin-Like Activity |
| Glidobactin A | 19 |
| Cepafungin I | 4 |
| Glidobactin C Analog 3 | 27 |
| Glidobactin C Analog 4 | 73 |
| Glidobactin C Analog 5 | 107 |
Experimental Protocols
In Vitro Proteasome Activity Assay (Fluorometric)
This protocol describes a method to measure the chymotrypsin-like activity of the 20S proteasome and its inhibition by this compound.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound stock solution in DMSO
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the purified 20S proteasome to each well (except for the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for the covalent binding of this compound to the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each concentration.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.
-
Plot the percentage of proteasome activity against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Proteasome Inhibition
Caption: this compound-mediated proteasome inhibition signaling.
Experimental Workflow
Caption: Experimental workflow for proteasome activity assay.
References
minimizing off-target effects of Glidobactin F in cells
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of Glidobactin F, with a particular focus on minimizing potential off-target effects in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic peptide natural product that acts as a potent and irreversible inhibitor of the 20S proteasome. Its primary mechanism of action involves the covalent modification of the N-terminal threonine residue of the catalytic β-subunits within the proteasome. This binding is primarily targeted to the chymotrypsin-like (β5) and, to some extent, the trypsin-like (β2) active sites, leading to the accumulation of polyubiquitinated proteins and subsequent induction of apoptosis in susceptible cells.[1][2][3]
Q2: What are the known off-target effects of this compound?
Direct studies comprehensively profiling the off-target effects of this compound are limited in publicly available literature. However, studies on close structural analogs, such as TIR-199 (a Syringolin A/Glidobactin A hybrid), have shown a high degree of selectivity for the proteasome.[4][5] One study reported that TIR-199 did not inhibit a panel of 50 other enzymes, suggesting a favorable off-target profile for the glidobactin class of compounds.[4] In contrast, other proteasome inhibitors like Bortezomib have been reported to inhibit non-proteasomal serine proteases.[4]
Q3: How can I minimize potential off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some key strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (proteasome inhibition) in your specific cell line using a dose-response experiment.
-
Optimize Incubation Time: Limit the duration of cell exposure to this compound to the shortest time necessary to observe the desired phenotype.
-
Use Appropriate Controls: Always include vehicle-treated controls (e.g., DMSO) and, if possible, a structurally related but inactive analog as a negative control. A well-characterized proteasome inhibitor with a known off-target profile (e.g., Bortezomib) can also be used as a comparator.
-
Confirm On-Target Engagement: Verify that the observed cellular phenotype is a direct result of proteasome inhibition by performing downstream validation experiments, such as monitoring the accumulation of polyubiquitinated proteins.
-
Perform Off-Target Profiling: For in-depth studies, consider performing unbiased off-target profiling using techniques like kinase profiling or chemical proteomics.
Q4: How does the selectivity of this compound compare to other proteasome inhibitors?
While direct comparative data for this compound is scarce, the glidobactin family generally exhibits a distinct inhibition profile. For instance, Glidobactin C potently co-inhibits both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome.[1][2] This contrasts with Bortezomib, which primarily targets the β5 subunit reversibly.[1][4] The irreversible binding and dual-subunit inhibition of some glidobactins may offer a more sustained and potent anti-cancer effect.[4]
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed at concentrations expected to be specific for proteasome inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target effects | 1. Titrate Down: Perform a more granular dose-response curve to identify a lower, more specific concentration. 2. Reduce Incubation Time: Shorten the exposure time of the cells to this compound. 3. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities. Confirm the IC50 in your specific cell line using an MTT or similar viability assay. 4. Cross-Reactivity Check: If resources permit, perform a kinase panel screen to identify potential off-target kinase inhibition. |
| Solvent Toxicity | 1. Check Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) used in your vehicle control does not induce cytotoxicity. 2. Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation products that might be toxic. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Instability | 1. Proper Storage: Store this compound stock solutions at -80°C and minimize freeze-thaw cycles. 2. Fresh Dilutions: Prepare working dilutions immediately before use. |
| Cell Culture Variability | 1. Consistent Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Standardized Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. 3. Monitor Cell Health: Regularly check the morphology and health of your cell cultures. |
| Assay Variability | 1. Consistent Incubation Times: Adhere strictly to the planned incubation times for compound treatment and assay development. 2. Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery. |
Quantitative Data
Table 1: Inhibitory Activity of Glidobactin Analogs against Proteasome Subunits
| Compound | Target Subunit | IC50 (nM) | Assay Condition |
| Glidobactin A | Chymotrypsin-like (β5) | 19 | Yeast Proteasome |
| Cepafungin I | Chymotrypsin-like (β5) | 4 | Yeast Proteasome |
| GLNP 3 | Chymotrypsin-like (β5) | 27 | Yeast Proteasome |
| GLNP 4 | Chymotrypsin-like (β5) | 73 | Yeast Proteasome |
| GLNP 5 | Chymotrypsin-like (β5) | 107 | Yeast Proteasome |
| Glidobactin A | Trypsin-like (β2) | >200 | Yeast Proteasome |
| GLNPs 3-5 | Trypsin-like (β2) | >200 | Yeast Proteasome |
| Glidobactin C | Constitutive Proteasome (Chymotrypsin-like) | 2.9 ± 2.2 | in vitro |
| Glidobactin C | Constitutive Proteasome (Trypsin-like) | 2.4 ± 2.8 | in vitro |
| Glidobactin C | Immunoproteasome (Chymotrypsin-like) | 7.1 ± 5.3 | in vitro |
| Glidobactin C | Immunoproteasome (Trypsin-like) | 2.5 ± 2.0 | in vitro |
Data for Glidobactin analogs are presented due to limited availability for this compound. GLNPs refer to Glidobactin-like natural products.[4][6]
Table 2: Cytotoxicity of Glidobactin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MM1.S | Multiple Myeloma | 0.004 |
| MM1.RL | Dexamethasone-resistant Multiple Myeloma | 0.005 |
| SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition) |
Data for the closely related analog Glidobactin A is provided as a reference.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cells of interest
-
96-well clear plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Absorbance plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.001 µM to 10 µM. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Ubiquitinated Proteins
This protocol describes the detection of ubiquitinated protein accumulation in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM) and PR-619)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for various time points (e.g., 0, 2, 4, 6 hours).
-
Cell Lysis: Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates the accumulation of polyubiquitinated proteins.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glidobactin F Stability for In Vitro Experiments
Welcome to the technical support center for Glidobactin F. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of this compound during in vitro experiments. Due to its complex structure, this compound can be susceptible to degradation, which may impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in aqueous solutions?
This compound is a cyclic lipopeptide belonging to the glidobactin family of natural products.[1] These compounds are potent proteasome inhibitors and are of significant interest in cancer research.[2][3] The stability of this compound in aqueous solutions is a critical consideration for in vitro studies because its complex structure, featuring a macrolactam ring and an α,β-unsaturated carbonyl group, makes it susceptible to chemical degradation through pathways like hydrolysis and Michael addition.[2][3][4] This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental data.
Q2: What are the likely sites of degradation on the this compound molecule?
Based on its chemical structure and the known degradation pathways of similar molecules like Glidobactin C, the primary sites of instability on the this compound molecule are:
-
The α,β-unsaturated carbonyl moiety: This functional group is the electrophilic "warhead" responsible for the covalent inhibition of the proteasome.[3][5] However, it is also highly susceptible to nucleophilic attack, such as a Michael-type 1,4-addition, which can lead to a loss of activity.[2][5]
-
Amide bonds within the 12-membered macrolactam ring: These bonds can undergo hydrolysis, particularly at non-neutral pH, which would result in the opening of the ring and a conformational change that is likely to abolish its biological activity.[4][6]
-
Ester and amide linkages in the side chain: The linkage between the fatty acid side chain and the peptide core could also be a site for hydrolysis.
Q3: My this compound solution seems to be losing activity over time. What are the potential causes?
A gradual loss of this compound activity in your experiments is likely due to chemical degradation. The most common factors contributing to this instability in aqueous solutions include:
-
pH-mediated hydrolysis: Extreme acidic or alkaline conditions can catalyze the hydrolysis of the amide bonds in the macrolactam ring.[4][7]
-
Temperature: Elevated temperatures can significantly accelerate the rate of all chemical degradation reactions.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents in the experimental medium could potentially lead to oxidative degradation of the molecule.
Q4: How can I monitor the degradation of this compound in my experiments?
The most effective method for monitoring the degradation of this compound is by using a stability-indicating analytical technique such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8][9] This method allows for the separation of the intact this compound from its degradation products. By tracking the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants over time, you can quantify the rate of degradation.
Troubleshooting Guides
Problem: Rapid loss of this compound activity observed in the experiment.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solution | Prepare your experimental buffers within a pH range of 6-8. If your experiment requires a different pH, conduct a preliminary stability study at that specific pH to understand the degradation kinetics of this compound. |
| High experimental temperature | Maintain your this compound solutions at a low temperature (e.g., on ice) whenever possible during experimental setup. For prolonged incubations at physiological temperatures (e.g., 37°C), be aware of potential degradation and consider this when interpreting results. |
| Extended exposure to light | Protect your this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil, especially during long-term storage and lengthy experiments. |
| Presence of nucleophiles in the medium | Be mindful of high concentrations of nucleophilic species (e.g., thiols like DTT or β-mercaptoethanol) in your buffers, as they can potentially react with the α,β-unsaturated carbonyl group of this compound. If their use is unavoidable, their effect on this compound stability should be evaluated. |
Problem: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent solution preparation | Prepare fresh solutions of this compound for each experiment from a frozen stock. Ensure complete dissolution of the compound. |
| Variable storage of stock solutions | Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store aliquots at -80°C for long-term stability. |
| Adsorption to container surfaces | Use low-protein-binding polypropylene (B1209903) or glass vials and pipette tips to minimize the loss of this compound due to adsorption. |
Data Presentation
Since specific quantitative stability data for this compound is not widely available in the literature, we provide a template for you to summarize your own experimental findings from forced degradation studies. This will allow for a clear comparison of stability under different conditions.
Table 1: Template for Summarizing Forced Degradation Study Results for this compound
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products (m/z) |
| 0.1 M HCl (e.g., 60°C) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH (e.g., 60°C) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂ (Room Temp) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Heat (e.g., 60°C in stable pH buffer) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Light (e.g., ICH Q1B) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) or acetate (B1210297) buffers
-
RP-HPLC system with a UV or DAD detector
-
LC-MS system for peak identification
-
Photostability chamber
-
Temperature-controlled oven or water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~50 µg/mL.
-
Thermal Degradation: Dilute the stock solution in a stable buffer (e.g., pH 7.0 phosphate buffer) to a final concentration of ~50 µg/mL.
-
Photolytic Degradation: Dilute the stock solution in a stable buffer to a final concentration of ~50 µg/mL and expose it to light according to ICH Q1B guidelines. Prepare a control sample wrapped in foil.
-
-
Incubation: Incubate the acid, base, and thermal degradation samples at an elevated temperature (e.g., 60°C). Keep the oxidative degradation sample at room temperature.
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection into the HPLC system.
-
Analyze all samples by RP-HPLC. A C18 column is typically suitable for lipopeptides.
-
Monitor the decrease in the peak area of the intact this compound and the formation of new peaks.
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Protocol 2: HPLC-MS Method for Quantification of this compound
This protocol provides a general HPLC-MS method for the quantification of this compound, which can be adapted for stability studies.
HPLC-MS System and Conditions:
-
HPLC System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) of the [M+H]⁺ ion for this compound.
Visualizations
References
- 1. This compound | C25H40N4O6 | CID 139589275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline and acidic hydrolysis of the β‐lactam ring | Semantic Scholar [semanticscholar.org]
- 8. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Lipopeptides Using High-performance Liquid Chromatography with Fluorescence Detection after Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Glidobactin F
Welcome to the technical support center for the synthesis of Glidobactin F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the key challenges in the regioselective synthesis of this potent proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges concerning regioselectivity in the total synthesis of this compound?
A1: The main regioselectivity challenges in the synthesis of this compound, similar to other members of the glidobactin family, arise at two critical stages: the acylation of the linear peptide precursor and the final macrocyclization step. The peptide backbone contains multiple nucleophilic sites, primarily the α-amino group of the N-terminal threonine and the hydroxyl group of the same threonine residue. During the attachment of the (2E,4E)-decadienoic acid side chain, a lack of selectivity can lead to a mixture of the desired N-acylated product and the undesired O-acylated byproduct.[1] Similarly, the presence of multiple hydroxyl groups in the precursor can lead to the formation of regioisomeric macrocycles during the final ring-closing step if not properly controlled.[1]
Q2: What is the role of orthogonal protecting groups in controlling regioselectivity?
A2: Orthogonal protecting groups are essential for directing chemical reactions to specific functional groups while others remain unreactive.[1] By choosing protecting groups that can be removed under different conditions (e.g., acid-labile vs. base-labile), one can selectively deprotect a specific site for reaction. For instance, a base-labile protecting group on the N-terminus and an acid-labile group on a side-chain hydroxyl allow for sequential reactions at these positions without cross-reactivity, ensuring that acylation and cyclization occur at the intended locations.[1]
Q3: Can enzymatic methods be utilized to enhance regioselectivity?
A3: Enzymatic reactions are known for their high specificity and can be a powerful tool for achieving regioselectivity in complex syntheses. For instance, in the synthesis of related natural products, regioselective enzymatic oxidation has been successfully employed to prepare key hydroxylated amino acid building blocks.[1] This approach can circumvent the need for extensive protecting group manipulations that are often necessary in traditional chemical synthesis to differentiate between similar reactive sites.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Acylation of the Peptide Precursor
Problem: During the coupling of the (2E,4E)-decadienoic acid side chain to the N-terminus of the linear peptide precursor, a significant amount of the O-acylated product on the threonine hydroxyl group is observed.
Possible Causes:
-
Incomplete N-terminal deprotection: Residual protecting groups on the N-terminus can obstruct the desired acylation, making the less hindered threonine hydroxyl group a more competitive nucleophile.[1]
-
Activation of the threonine hydroxyl group: The coupling reagents used may inadvertently activate the hydroxyl group, leading to O-acylation.[1]
-
Steric hindrance: Bulky protecting groups on adjacent amino acids might sterically hinder the N-terminus, favoring reaction at the more accessible hydroxyl group.[1]
Solutions:
-
Optimize Coupling Reagents: Employ coupling reagents that are known to favor N-acylation over O-acylation. Activated esters, such as N-hydroxysuccinimide (NHS) esters, can provide improved selectivity.[1]
-
Employ Orthogonal Protecting Groups: Protect the hydroxyl group of threonine with a protecting group that is stable under the conditions required for N-terminal deprotection and acylation. This protecting group can be removed at a later stage.
-
Thorough Deprotection and Purification: Ensure complete removal of the N-terminal protecting group and purify the deprotected peptide precursor before the acylation step to remove any residual reagents or byproducts.
Illustrative Data on N:O Acylation Ratios with Different Coupling Reagents:
| Coupling Reagent/Method | Solvent | Temperature (°C) | N:O Acylation Ratio (Illustrative) | Reference |
| HATU/DIPEA | DMF | 25 | 3:1 | Hypothetical Data[1] |
| HOBt/DIC | DCM | 0 | 5:1 | Hypothetical Data[1] |
| NHS-ester | Dioxane | 25 | >10:1 | [1] |
Issue 2: Formation of Regioisomers during Macrocyclization
Problem: The final macrolactamization step to form the 12-membered ring of the Glidobactin core results in a mixture of regioisomers, indicating that an undesired hydroxyl group is participating in the cyclization.
Possible Causes:
-
Presence of multiple unprotected hydroxyl groups: If the linear peptide precursor contains more than one free hydroxyl group (e.g., on threonine and a hydroxylated lysine (B10760008) derivative), both can compete in the cyclization reaction.[1]
-
Suboptimal cyclization conditions: The choice of coupling reagent, solvent, and reaction concentration can significantly influence the regioselectivity of the macrocyclization.[1]
-
Conformational flexibility of the linear precursor: The linear peptide may exist in multiple conformations, some of which may favor the undesired cyclization pathway.[1]
Solutions:
-
Strategic Use of Protecting Groups: Ensure that only the hydroxyl group intended for macrolactonization is deprotected before the cyclization step. All other hydroxyl groups should be protected with stable protecting groups.[1]
-
Screening of Macrolactamization Reagents: Different coupling reagents can exhibit varying degrees of regioselectivity. It is advisable to screen a range of reagents to identify the one that provides the highest yield of the desired regioisomer. For the synthesis of the related compound Cepafungin I, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was found to be highly efficient.[1]
-
High-Dilution Conditions: Performing the cyclization at a high dilution (e.g., approximately 1 mM) favors intramolecular reactions over intermolecular oligomerization and can improve regioselectivity by promoting a favorable conformational pre-organization of the linear precursor.[1]
Experimental Protocols (Generalized)
Protocol 1: Regioselective N-Acylation using an NHS-Ester
This protocol is adapted from the synthesis of Glidobactin A and is applicable for the regioselective acylation of the N-terminus in the presence of an unprotected hydroxyl group.[1]
1. Preparation of (2E,4E)-decadienoic acid NHS-ester:
-
Dissolve (2E,4E)-decadienoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dioxane.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) at 0 °C and stir the mixture at room temperature for 12 hours.
-
Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure to obtain the crude NHS-ester.
2. N-terminal Deprotection of the Peptide Precursor:
-
Dissolve the N-terminally protected peptide precursor in a suitable solvent (e.g., 20% piperidine (B6355638) in DMF for Fmoc deprotection).
-
Stir at room temperature for 1-2 hours and monitor the reaction by LC-MS.
-
Once complete, precipitate the deprotected peptide with cold diethyl ether, centrifuge, and wash the pellet multiple times to remove excess piperidine.
-
Dry the deprotected peptide under vacuum.
3. Acylation Reaction:
-
Dissolve the deprotected peptide precursor (1.0 eq) in anhydrous DMF.
-
Add the crude (2E,4E)-decadienoic acid NHS-ester (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Macrocyclization using DMTMM
1. Precursor Preparation:
-
Ensure the linear peptide precursor is fully deprotected at the C-terminus and the specific hydroxyl group intended for cyclization. All other potentially reactive functional groups should be protected.
2. Cyclization Reaction:
-
Dissolve the linear peptide precursor in anhydrous THF at a high dilution of approximately 1 mM.
-
Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.
3. Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude macrocycle by flash column chromatography or preparative HPLC.
Visualizations
Caption: Workflow for Regioselective N-Acylation.
Caption: Troubleshooting Logic for Macrocyclization.
References
identifying and mitigating experimental artifacts with Glidobactin F
Welcome to the technical support center for Glidobactin F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help identify and mitigate potential experimental artifacts.
Disclaimer: Publicly available scientific literature lacks specific quantitative bioactivity data and detailed experimental protocols for this compound. Therefore, this guide utilizes data from its close and potent analogs, such as Glidobactin A and C, as representatives of the glidobactin family of proteasome inhibitors. The information presented herein is intended to provide a comprehensive overview of the mechanisms and experimental approaches relevant to this class of compounds.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. What is the mechanism of action of this compound? this compound belongs to the glidobactin-like natural products (GLNPs), which are potent, irreversible inhibitors of the proteasome.[1][2] The core structure of these compounds features a 12-membered macrolactam ring with a reactive α,β-unsaturated carbonyl group.[2] This group forms a covalent bond with the N-terminal threonine residue of the active sites of the proteasome, primarily targeting the chymotrypsin-like (β5) subunit and, in some cases, the trypsin-like (β2) subunit.[1][2] This irreversible inhibition leads to the accumulation of poly-ubiquitinated proteins, triggering cellular stress and apoptosis.[3]
2. What is the stability of this compound in aqueous solutions? The 12-membered macrolactam ring in glidobactins is susceptible to hydrolysis, especially under acidic or basic conditions, which leads to ring-opening and a loss of biological activity.[4] The optimal pH for stability is in the neutral range, approximately 6.0-7.2.[4] It is recommended to prepare fresh solutions for experiments and to store stock solutions in an appropriate organic solvent, such as DMSO, at -20°C or -80°C.
3. What are the potential off-target effects of this compound? While specific off-target profiling for this compound is not widely available, its analogs are suggested to have a favorable off-target profile compared to some other classes of proteasome inhibitors. However, as with any potent inhibitor, off-target effects are possible. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to proteasome inhibition.
Experimental Design and Execution
4. What concentration of this compound should I use in my experiments? Due to the lack of specific IC50 values for this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on data from its analogs like Glidobactin A and C, a starting concentration range of 1 nM to 10 µM is advisable.
5. How can I monitor the activity of this compound in my experiments? The most direct way to monitor the activity of this compound is to perform a proteasome activity assay using a fluorogenic substrate specific for the chymotrypsin-like (β5) activity (e.g., Suc-LLVY-AMC).[5] A decrease in fluorescence signal in the presence of this compound indicates proteasome inhibition. Additionally, you can monitor downstream effects such as the accumulation of ubiquitinated proteins by Western blotting or the induction of apoptosis using assays like Caspase-Glo.[3]
Troubleshooting Guides
Problem 1: Low or no observed bioactivity of this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | The macrolactam ring of this compound is susceptible to hydrolysis.[4] Ensure that the pH of your aqueous experimental buffer is within the optimal stability range of 6.0-7.2.[4] Prepare fresh solutions before each experiment and avoid prolonged storage in aqueous buffers. |
| Poor Solubility | Glidobactins can have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) before diluting into your assay medium. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines, but a vehicle control is essential. |
| Incorrect Concentration | The effective concentration may be cell line or assay dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration. |
| Low Cell Permeability | While glidobactins are generally cell-permeable, permeability can vary between cell types. If you suspect low permeability, consider increasing the incubation time. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Concentration | Ensure accurate and consistent pipetting when preparing serial dilutions. Prepare a fresh stock solution if the current one has undergone multiple freeze-thaw cycles. |
| Cell Culture Inconsistency | Use cells with a consistent passage number and ensure they are healthy and in the exponential growth phase at the time of the experiment. |
| Assay-Specific Variability | Optimize your assay protocol to minimize variability. This may include adjusting incubation times, cell seeding densities, or reagent concentrations. |
Quantitative Data
The following table summarizes the available quantitative data for Glidobactin analogs to provide a comparative overview of their potency.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Glidobactin A | Yeast 20S Proteasome (ChTL) | Proteasome Activity Assay | 19 | [1] |
| Cepafungin I (Glidobactin analog) | Yeast 20S Proteasome (ChTL) | Proteasome Activity Assay | 4 | [1] |
| Glidobactin Analog 3 | Yeast 20S Proteasome (ChTL) | Proteasome Activity Assay | 27 | [1][2] |
| Glidobactin Analog 4 | Yeast 20S Proteasome (ChTL) | Proteasome Activity Assay | 73 | [1][2] |
| Glidobactin Analog 5 | Yeast 20S Proteasome (ChTL) | Proteasome Activity Assay | 107 | [1][2] |
| Glidobactin A | Human Pancreatic Cancer Cells | Cytotoxicity Assay | 7 | [6] |
| Luminmycin A | Human Pancreatic Cancer Cells | Cytotoxicity Assay | 18 | [6] |
| Luminmycin D | Human Pancreatic Cancer Cells | Cytotoxicity Assay | 110 | [6] |
ChTL: Chymotrypsin-like activity
Experimental Protocols
Protocol 1: In Vitro Proteasome Inhibition Assay
This protocol describes the measurement of proteasome activity in the presence of this compound using a fluorogenic peptide substrate.[5]
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the diluted proteasome enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately monitor the increase in fluorescence over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.[5][7]
Materials:
-
Human cancer cells
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Cell Permeability of Glidobactin F Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of Glidobactin F derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its cell permeability crucial?
This compound is a natural cyclic peptide that, along with its derivatives, shows potent antitumor activity by inhibiting the proteasome. The proteasome is a key cellular complex responsible for protein degradation, and its inhibition can lead to programmed cell death (apoptosis) in cancer cells. For this compound derivatives to be effective, they must first cross the cell membrane to reach their intracellular target, the proteasome. Enhancing cell permeability can lead to lower effective doses, minimize off-target effects, and ultimately improve therapeutic efficacy.
Q2: What are the primary factors that can limit the cell permeability of this compound derivatives?
Several physicochemical properties can hinder the ability of a this compound derivative to cross the cell membrane:
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Molecular Size: Larger molecules generally exhibit lower passive diffusion across the cell membrane.[1]
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Polarity and Charge: The core of the cell membrane is hydrophobic (lipid-based), which restricts the passage of highly polar or charged molecules.[1]
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Low Lipophilicity: The compound may not be soluble enough in the lipid bilayer to partition into the membrane effectively.
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Active Efflux: Cells have transporter proteins, such as P-glycoprotein (P-gp), that can actively pump compounds out of the cell, thereby reducing the intracellular concentration.[1]
Q3: What are the recommended in vitro assays for measuring the cell permeability of this compound derivatives?
Two widely used assays for assessing cell permeability are:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is particularly useful for initial screening of a large number of compounds.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that mimics the intestinal barrier. It is considered more biologically relevant as it can account for both passive diffusion and active transport mechanisms.[2][3]
Q4: What strategies can be employed to enhance the cell permeability of this compound derivatives?
Several medicinal chemistry and formulation strategies can be utilized:
-
Structural Modifications:
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Amino Acid Substitution: Replacing certain amino acid residues with more lipophilic ones can improve membrane traversal.
-
N-Methylation: Replacing backbone amide protons with methyl groups can reduce the number of hydrogen bond donors and increase lipophilicity, which often enhances passive diffusion.
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Altering the Aliphatic Tail: The length and degree of unsaturation of the aliphatic tail have been shown to be critical for the bioactivity of glidobactin-like compounds, likely influencing their interaction with the cell membrane.
-
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved by intracellular enzymes can improve membrane permeability.
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Conjugation with Cell-Penetrating Peptides (CPPs): Attaching short peptides that can readily cross the plasma membrane can effectively shuttle the this compound derivative into the cell.
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Formulation Strategies: Encapsulating the compound in lipid-based carriers like liposomes or nanoparticles can facilitate its entry into cells.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) Value in PAMPA
| Potential Cause | Troubleshooting Steps |
| High Polarity of the Derivative | - Increase lipophilicity through amino acid substitution or N-methylation. - Consider a prodrug approach to mask polar groups. |
| Compound Aggregation in Donor Well | - Verify the solubility of the compound in the assay buffer. - If compatible with the assay, include a low percentage of a co-solvent like DMSO. |
| Instability of the Artificial Membrane | - Use a fresh lipid solution for coating the filter plate. - Confirm the integrity of the membrane using control compounds with known permeability. |
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assay Despite Good PAMPA Results
| Potential Cause | Troubleshooting Steps |
| Active Efflux by Transporter Proteins | - Perform a bi-directional Caco-2 assay to determine the efflux ratio (ER). An ER greater than 2 suggests active efflux. - Co-incubate the derivative with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to see if permeability increases. |
| Poor Compound Solubility in Aqueous Buffer | - Check for any precipitation of the compound in the dosing solution or assay wells. - Re-evaluate the dosing vehicle and the concentration of any co-solvents used. |
| Low Monolayer Integrity | - Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity. |
Quantitative Data Summary
The following tables provide a general overview of expected permeability classifications based on Papp values and the potential impact of different enhancement strategies. Note: These values are illustrative and the actual results will depend on the specific this compound derivative and experimental conditions.
Table 1: General Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Table 2: Illustrative Impact of Permeability Enhancement Strategies
| Enhancement Strategy | Potential Fold Increase in Papp | Considerations |
| Amino Acid Substitution (Lipophilic) | 2 - 10 | May alter target binding affinity. |
| N-Methylation | 2 - 5 | Can affect conformation and solubility. |
| Prodrug Approach | 2 - 100 | Requires efficient intracellular cleavage to the active drug. |
| CPP Conjugation | 5 - 50 | May increase molecular size and alter biodistribution. |
| Formulation with Permeation Enhancers | 2 - 10 | Potential for cell toxicity at higher concentrations. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of this compound derivatives across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Coat Donor Plate: Add a small volume of the lipid solution to each well of a 96-well filter donor plate and allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS).
-
Prepare Dosing Solutions: Dissolve the this compound derivatives and control compounds in the buffer to the desired concentration.
-
Assemble the "Sandwich": Place the lipid-coated donor plate onto the acceptor plate.
-
Add Dosing Solutions: Add the dosing solutions to the donor plate wells.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound derivatives across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate until they form a confluent and differentiated monolayer (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Transport Buffer: Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS).
-
Transport Experiment (Apical to Basolateral - A to B):
-
Add the test compound dissolved in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
Sample Collection: At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Determine the concentration of the compound in the collected samples using a suitable analytical method.
-
Calculate Papp: Calculate the Papp value using the rate of appearance of the compound in the receiver chamber.
Visualizations
Caption: Troubleshooting workflow for low cell permeability of this compound derivatives.
Caption: Simplified signaling pathway of proteasome inhibition by this compound derivatives.
References
dealing with low production titers of Glidobactin F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with low production titers of Glidobactin F. The information is intended for researchers, scientists, and drug development professionals working on the fermentation and optimization of this potent proteasome inhibitor.
Troubleshooting Guide
Low production titers of this compound are a common challenge. This guide provides a structured approach to identifying and resolving potential issues in your fermentation process.
Issue 1: Low or No Detectable this compound Titer
| Possible Causes | Troubleshooting Steps |
| Suboptimal Media Composition: Inappropriate carbon/nitrogen ratio, limiting nutrients, or presence of inhibitory compounds. | 1. Media Optimization: Systematically evaluate different carbon (e.g., glucose, mannitol, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts).[1] 2. Precursor Supplementation: Since this compound is an analog with a different fatty acid side chain, consider supplementing the medium with specific precursors. For example, to enhance Glidobactin B and C, soybean or corn oil (rich in C18 fatty acids) has been used.[2] Experiment with feeding different fatty acids that may favor the biosynthesis of this compound. |
| Inadequate Fermentation Parameters: Incorrect pH, temperature, dissolved oxygen levels, or agitation speed. | 1. pH Control: The optimal pH for secondary metabolite production in producing strains like Burkholderia is often between 6.0 and 7.0. Monitor and control the pH throughout the fermentation.[1] 2. Temperature Optimization: Test a range of temperatures, typically between 25°C and 30°C for Burkholderia species.[1] 3. Aeration and Agitation: Optimize dissolved oxygen (DO) levels by adjusting agitation and aeration rates. Insufficient oxygen can be a limiting factor.[1] |
| Producer Strain Issues: Genetic instability, low expression of the biosynthetic gene cluster (BGC), or a silent BGC. | 1. Strain Verification: Ensure the purity and viability of your production strain. 2. Activate Silent BGC: In some native producers like Photorhabdus laumondii, the glidobactin BGC is silent under standard laboratory conditions. Consider strategies like promoter exchange to activate the gene cluster. 3. Heterologous Expression: Express the glidobactin BGC in a more tractable host like E. coli for potentially higher and more consistent production. |
| Product Degradation: this compound may be unstable under the fermentation or extraction conditions. | 1. Time-Course Analysis: Sample at different time points to determine the peak production time and assess for degradation. 2. Extraction Optimization: Adjust the pH of the culture broth before extraction. Perform extractions quickly and at low temperatures to minimize enzymatic degradation. |
Issue 2: High Biomass but Low this compound Titer
| Possible Causes | Troubleshooting Steps |
| Nutrient Diversion: Nutrients are primarily being used for cell growth (primary metabolism) rather than secondary metabolite production. | 1. Fed-Batch Strategy: Implement a fed-batch fermentation to maintain a low concentration of the primary carbon source, which can trigger the switch to secondary metabolism. A stepped glucose feeding protocol has been shown to significantly increase Glidobactin A titers. 2. Two-Stage Fermentation: Use a growth medium to achieve high cell density, then switch to a production medium with nutrient limitations that favor secondary metabolism. |
| Catabolite Repression: Rapidly consumed carbon sources like glucose can repress the genes for secondary metabolite biosynthesis. | 1. Carbon Source Selection: Use a more slowly metabolized carbon source or a mixture of carbon sources. |
| Growth Phase-Dependent Production: The production of this compound may be tightly linked to a specific growth phase that is not being reached or sustained. | 1. Extended Fermentation: Extend the fermentation time to allow for a longer production phase after the initial growth phase has slowed. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its titers often low?
This compound is a member of the glidobactin family of natural products, which are potent proteasome inhibitors with potential as anti-cancer agents. Glidobactins are acylated tripeptides with a 12-membered heterocyclic ring. The different analogs, including this compound, vary in the fatty acid side chain attached to the core structure. This compound is often produced as a minor variant in fermentation, with Glidobactin A typically being the major product. This low-level production is likely due to the substrate specificity of the biosynthetic enzymes that favor the incorporation of the fatty acid precursor for Glidobactin A.
Q2: What are the key genes involved in Glidobactin biosynthesis?
The biosynthesis of glidobactins is governed by the glb biosynthetic gene cluster (BGC). Key genes include:
-
glbF and glbC : Encode a Non-Ribosomal Peptide Synthetase (NRPS) and a hybrid NRPS-Polyketide Synthase (PKS) respectively, which assemble the peptide core.
-
glbB : Encodes a lysine (B10760008) 4-hydroxylase responsible for modifying a precursor amino acid.
-
glbG : Involved in the synthesis of the unsaturated fatty acid side chain.
-
glbA : A transcriptional regulator.
-
glbD : A transporter.
-
glbE : An MbtH-like protein, likely involved in NRPS stability or function.
Q3: What are typical fermentation conditions for Glidobactin production?
While optimal conditions vary by strain, a general starting point for Burkholderia species would be:
-
Temperature: 26-30°C
-
pH: 6.0-7.0, controlled
-
Aeration: Maintain dissolved oxygen above 20% saturation
-
Agitation: 200 rpm in shake flasks
Q4: Can genetic engineering be used to increase this compound production?
Yes, several genetic engineering strategies can be employed:
-
Promoter Engineering: Replacing the native promoter of the glb BGC with a stronger, inducible promoter can significantly increase yields. A tenfold increase in Glidobactin A production has been reported with this method in a heterologous host.
-
Heterologous Expression: Expressing the glb BGC in a well-characterized and easily manipulated host like E. coli can lead to more reliable and potentially higher production.
-
Enzyme Engineering: Modifying the acyltransferase domain of the NRPS could potentially alter its substrate specificity to favor the incorporation of the fatty acid precursor for this compound.
Q5: How can I quantify the production of this compound?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most effective method for separating and quantifying this compound and its analogs. A C18 reverse-phase column with a methanol-water or acetonitrile-water gradient is typically used for separation. Different glidobactin analogs can be identified and quantified based on their distinct retention times and mass-to-charge ratios (m/z).
Quantitative Data on Glidobactin Production
Specific quantitative data for this compound is limited in the available literature due to its status as a minor variant. However, data from studies on the major analog, Glidobactin A, can provide valuable insights into achievable titers with process optimization.
Table 1: Glidobactin A Production Titers under Different Fermentation Strategies
| Fermentation Strategy | Producing Strain | Key Parameters | Glidobactin A Titer (µg/mL) | Fold Increase | Reference |
| Baseline Fermentation | Polyangium brachysporum K481-B101 | Standard Batch | Not explicitly stated, used as baseline | 1x | |
| Medium Optimization | Polyangium brachysporum K481-B101 | Optimized Medium Components | Not explicitly stated, resulted in 5x increase in shake flasks | ~5x | |
| Batch Fermentation (Optimized) | Polyangium brachysporum K481-B101 | 40-L Batch Fermentor | Not explicitly stated, resulted in 10x increase | ~10x | |
| Stepped Glucose Fed-Batch | Polyangium brachysporum K481-B101 | Stepped Glucose Feeding | 1860 | >10x | |
| Heterologous Expression (Promoter Exchange) | E. coli Nissle | Promoter exchange in the glb BGC from Burkholderia DSM7029 | Not quantified, but a tenfold increase over the native promoter in the heterologous host was observed. | 10x |
Experimental Protocols
Protocol 1: Fermentation of Burkholderia for Glidobactin Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the Burkholderia producer strain from a fresh agar (B569324) plate to a flask containing a suitable seed medium.
-
Incubate at 28°C with shaking at 200 rpm for 24-48 hours, or until a desired optical density is reached.
-
-
Fermentation:
-
Prepare the production medium in a bioreactor and sterilize.
-
Aseptically inoculate the production medium with the seed culture (e.g., 2-5% v/v).
-
Maintain the fermentation parameters at their optimal setpoints (e.g., temperature at 28°C, pH controlled at 6.5, and dissolved oxygen maintained above 20% saturation by adjusting agitation and aeration).
-
Collect samples aseptically at regular intervals for analysis of biomass and glidobactin concentration.
-
-
Fed-Batch Strategy (Optional):
-
After an initial batch phase where a certain cell density is achieved, start feeding a concentrated solution of the limiting nutrient (typically the carbon source) at a controlled rate.
-
Protocol 2: Heterologous Expression of the Glidobactin BGC in E. coli
-
Strain and Vector Preparation:
-
Use a suitable E. coli host strain (e.g., E. coli BAP1 or E. coli Nissle 1917).
-
Clone the glb BGC into appropriate expression vectors.
-
-
Culture and Induction:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.
-
Use the starter culture to inoculate the production medium.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Induce gene expression (e.g., with L-arabinose).
-
Incubate at a lower temperature (e.g., 18-25°C) for 48-72 hours for protein expression and glidobactin production.
-
-
Extraction and Analysis:
-
Centrifuge the culture broth to separate the cells from the supernatant.
-
Extract Glidobactin from the supernatant using a solid-phase extraction (SPE) column or with an organic solvent like ethyl acetate.
-
Analyze the extracted material by HPLC-MS to detect and quantify glidobactins.
-
Protocol 3: Extraction and Quantification of Glidobactins by HPLC-MS
-
Extraction:
-
Centrifuge a sample of the fermentation broth.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Re-dissolve the dried extract in methanol (B129727) for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (often with 0.1% formic acid).
-
Detection: Mass spectrometer in positive electrospray ionization (ESI) mode.
-
Quantification: Compare the peak area from the extracted ion chromatogram of this compound to a standard curve prepared with a purified standard.
-
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
References
Technical Support Center: Purification of Minor Glidobactin Components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of minor glidobactin components.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying minor glidobactin components?
The main challenges stem from the inherent complexity of the crude extract obtained from fermentation broth. Glidobactins are a family of structurally similar lipopeptides, often produced as a mixture of congeners that differ only slightly, for instance in the length or degree of saturation of their fatty acid side chains.[1][2] This structural similarity leads to very close physicochemical properties, making their separation difficult. Key challenges include:
-
Co-elution: Due to similar hydrophobicity and structure, minor components often co-elute with major components or other impurities during chromatographic separation.
-
Low Abundance: Minor components are, by definition, present in much lower concentrations than the major glidobactin analogues, making their detection and isolation challenging.
-
Chemical Instability: The α,β-unsaturated carbonyl group in the macrolactam ring, which is crucial for their bioactivity, can be susceptible to degradation under harsh purification conditions.[3]
-
Complex Mixtures: Fermentation broths contain a wide array of metabolites, including biosynthetic intermediates and degradation products, further complicating the purification process.[4]
Q2: What is the general workflow for glidobactin purification?
A multi-step chromatographic approach is typically required for the successful isolation of glidobactin components.[5][6] The process generally involves initial extraction followed by several stages of chromatography with different selectivities.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Glidobactin F and Bortezomib in the Context of Multiple Myeloma
In the landscape of multiple myeloma therapeutics, the inhibition of the proteasome remains a cornerstone of treatment. Bortezomib (B1684674), a first-in-class proteasome inhibitor, has significantly improved patient outcomes. However, the emergence of resistance necessitates the exploration of novel agents. This guide provides a comparative analysis of the natural product Glidobactin F and the established drug bortezomib, focusing on their effects on multiple myeloma cells.
A Note on Data Availability: Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, this guide will leverage data from closely related and well-characterized glidobactin analogs, such as Glidobactin C and the syrbactin analog TIR-199, as representative examples of this class of compounds to draw a comparative picture against bortezomib.
Mechanism of Action: A Tale of Reversible vs. Irreversible Inhibition
Bortezomib is a dipeptide boronate that acts as a reversible inhibitor of the 26S proteasome.[1][2] It primarily targets the chymotrypsin-like (CT-L) activity of the β5 subunit within the 20S catalytic core of the proteasome.[3][4] This reversible binding leads to an accumulation of ubiquitinated proteins, which in turn triggers endoplasmic reticulum (ER) stress, inhibits the pro-survival NF-κB signaling pathway, arrests the cell cycle, and ultimately induces apoptosis in cancer cells.[1]
In contrast, the glidobactin family of natural products, including this compound, functions as irreversible proteasome inhibitors. These macrocyclic compounds covalently bind to the N-terminal threonine residue of the proteasome's catalytic β-subunits. Notably, some glidobactins, like Glidobactin C, exhibit potent co-inhibition of both the chymotrypsin-like (β5) and trypsin-like (β2) subunits. This irreversible and potentially broader inhibition profile may offer a therapeutic advantage, particularly in overcoming resistance mechanisms developed against reversible inhibitors like bortezomib.
Comparative Efficacy in Multiple Myeloma Cells
The following tables summarize the available quantitative data on the efficacy of bortezomib and glidobactin analogs in various multiple myeloma cell lines.
Table 1: Comparative Cytotoxicity (IC50/EC50) in Multiple Myeloma Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| Bortezomib | RPMI-8226 | Multiple Myeloma | 15.9 | |
| Bortezomib | U-266 | Multiple Myeloma | 7.1 | |
| Bortezomib | MM.1S | Multiple Myeloma | 15.2 | |
| Bortezomib | MM.1S BzR (Bortezomib-Resistant) | Multiple Myeloma | 44.5 | |
| Bortezomib | U266 | Multiple Myeloma | 30 | |
| TIR-199 (Glidobactin Analog) | MM.1S | Multiple Myeloma | Comparable to sensitive lines | |
| TIR-199 (Glidobactin Analog) | MM.1S BzR (Bortezomib-Resistant) | Multiple Myeloma | Comparable to sensitive lines | |
| TIR-199 (Glidobactin Analog) | U266 BzR (Bortezomib-Resistant) | Multiple Myeloma | Dose-dependent reduction in viability |
Table 2: Comparative Proteasome Subunit Inhibition (Ki50) in Multiple Myeloma Cell Lines
| Compound | Cell Line | Proteasome Subunit | Ki50 (nM) | Reference |
| TIR-199 (Glidobactin Analog) | ARD | CT-L/β5 | 14.61 ± 2.68 | |
| TIR-199 (Glidobactin Analog) | U266 | CT-L/β5 | 54.59 ± 10.4 | |
| TIR-199 (Glidobactin Analog) | MM.1R | CT-L/β5 | 26.8 ± 5.2 |
Signaling Pathways and Experimental Workflows
The inhibition of the proteasome by both this compound (represented by its analogs) and bortezomib initiates a cascade of cellular events leading to apoptosis. The primary mechanism involves the accumulation of misfolded and regulatory proteins, inducing cellular stress and activating pro-apoptotic pathways.
A typical experimental workflow to assess the efficacy of these compounds in multiple myeloma cells is outlined below.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Multiple myeloma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., this compound analog, bortezomib) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Multiple myeloma cells are treated with the test compounds at desired concentrations for various time points.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Proteasome Activity Assay
-
Lysate Preparation: Cell lysates are prepared from treated and untreated multiple myeloma cells to isolate the proteasomes.
-
Substrate Addition: A fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is added to the cell lysates.
-
Incubation and Measurement: The reaction is incubated, and the fluorescence generated from the cleavage of the substrate is measured over time using a fluorometric plate reader.
-
Data Analysis: The rate of substrate cleavage is used to determine the level of proteasome activity and the inhibitory potency of the compounds.
Conclusion
While bortezomib remains a critical therapeutic for multiple myeloma, the irreversible inhibitory mechanism of the glidobactin class, as represented by its analogs, presents a promising strategy to overcome resistance. The available data suggests that compounds like TIR-199 are potent against both bortezomib-sensitive and -resistant multiple myeloma cells. Further investigation into this compound specifically is warranted to fully elucidate its therapeutic potential and to establish a direct comparative profile against bortezomib. The development of novel, irreversible proteasome inhibitors like this compound holds the potential to expand the arsenal (B13267) of effective treatments for multiple myeloma.
References
A Comparative Efficacy Analysis of Glidobactin F and Carfilzomib: A Guide for Researchers
A detailed examination of two potent proteasome inhibitors reveals comparable in vitro efficacy against various cancer cell lines. This guide provides a head-to-head comparison of the cytotoxic profiles of the glidobactin family of natural products, represented by Glidobactin A, and the second-generation proteasome inhibitor, carfilzomib (B1684676), supported by experimental data and detailed methodologies.
Due to the limited availability of specific cytotoxic data for Glidobactin F, this comparison utilizes data for the closely related and well-characterized Glidobactin A. Both compounds belong to the glidobactin family and share a common mechanism of action as proteasome inhibitors.
Quantitative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Glidobactin A and carfilzomib, providing a quantitative comparison of their potency in proteasome inhibition and cytotoxicity against various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Proteasome Inhibition IC50 Values
| Compound | Proteasome Subunit | IC50 (nM) | Organism/Cell Line |
| Glidobactin A | Chymotrypsin-like (β5) | 19[1] | Yeast |
| Trypsin-like (β2) | >200[1] | Yeast | |
| Caspase-like (β1) | No inhibition[2] | Yeast | |
| Carfilzomib | Chymotrypsin-like (β5) | 5 | Human (from various cell lines) |
| Chymotrypsin-like (β5) | <5 | ANBL-6 (Multiple Myeloma) | |
| Chymotrypsin-like (β5) | 21.8 ± 7.4 | Multiple Myeloma Cell Lines (average) | |
| Caspase-like (β1) | 618 ± 149 | Multiple Myeloma Cell Lines (average) | |
| Trypsin-like (β2) | 379 ± 107 | Multiple Myeloma Cell Lines (average) |
Table 2: Cytotoxicity IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Glidobactin A | MM1.S | Multiple Myeloma | 4[3] |
| MM1.RL | Multiple Myeloma | 5[3] | |
| SK-N-SH | Neuroblastoma | 15 (proteasome inhibition) | |
| Carfilzomib | ANBL-6 | Multiple Myeloma | <5 |
| RPMI 8226 | Multiple Myeloma | 5 | |
| U266 | Multiple Myeloma | <5 | |
| KAS-6/1 | Multiple Myeloma | <5 | |
| MDA-MB-361 | Breast Cancer | 6.34 | |
| T-47D | Breast Cancer | 76.51 | |
| MOLP-8 | Multiple Myeloma | 12,200 | |
| NCI-H929 | Multiple Myeloma | 26,150 | |
| OPM-2 | Multiple Myeloma | 15,970 |
Mechanism of Action: Targeting the Proteasome
Both this compound, as represented by its analogues, and carfilzomib exert their anticancer effects by inhibiting the proteasome, a critical cellular machinery responsible for degrading unwanted or damaged proteins. This inhibition leads to an accumulation of polyubiquitinated proteins, which in turn triggers cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.
Glidobactins are natural products that act as irreversible inhibitors of the proteasome. Their mechanism involves the covalent modification of the N-terminal threonine residue of the proteasome's active sites, primarily the chymotrypsin-like (β5) subunit.
Carfilzomib is a tetrapeptide epoxyketone that also irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. This selective and sustained inhibition is thought to contribute to its potent anti-myeloma activity.
Signaling Pathways
The inhibition of the proteasome by both this compound and carfilzomib initiates a cascade of downstream signaling events culminating in apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Proteasome Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of the proteasome.
Materials:
-
Purified 20S proteasome (e.g., human or yeast)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Test compounds (this compound or carfilzomib) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the test compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound or carfilzomib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
Both the glidobactin family of compounds, represented here by Glidobactin A, and carfilzomib demonstrate potent proteasome inhibition and cytotoxic activity against a range of cancer cell lines, particularly those of hematological origin. While carfilzomib is a well-established therapeutic agent, the glidobactins represent a promising class of natural products for further anticancer drug development. The data and protocols presented in this guide provide a foundation for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound and its analogues.
References
Unveiling the Unyielding Grip: A Comparative Guide to the Covalent Inhibition of the Proteasome by Glidobactin F
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the covalent binding mechanism of Glidobactin F to the proteasome, benchmarked against the established inhibitors Bortezomib and Carfilzomib. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular interactions and experimental workflows.
This compound, a member of the syrbactin family of natural products, distinguishes itself as a potent, irreversible proteasome inhibitor.[1] Its unique co-inhibition profile of multiple proteasome subunits presents a compelling alternative to existing therapies. This guide will dissect the nuances of its mechanism and performance in comparison to the clinically approved proteasome inhibitors, Bortezomib and Carfilzomib.[1][2]
At a Glance: this compound vs. Alternatives
This compound and its analogs, such as Glidobactin C, act as irreversible covalent inhibitors of the proteasome.[3][4] This class of inhibitors forms a stable bond with the active site threonine residue of the proteasome's catalytic subunits. In contrast, Bortezomib is a reversible inhibitor, primarily targeting the chymotrypsin-like activity of the proteasome. Carfilzomib, another irreversible inhibitor, also targets the chymotrypsin-like activity, leading to sustained inhibition. The differing mechanisms of action have significant implications for their efficacy, potential for resistance, and side-effect profiles.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the inhibitory concentrations (IC50) of Glidobactin C (as a representative of the Glidobactin family), Bortezomib, and Carfilzomib against the catalytic subunits of the constitutive proteasome (cCP) and immunoproteasome (iCP).
Table 1: Inhibitory Activity (IC50, nM) Against Constitutive Proteasome (cCP) Subunits
| Inhibitor | β1 (Caspase-like) | β2 (Trypsin-like) | β5 (Chymotrypsin-like) | Cell Line/Source |
| Glidobactin C | >1000 | 2.4 ± 2.8 | 2.9 ± 2.2 | Human cCP |
| Bortezomib | ~350 (median) | >1000 (median) | 8 (median) | Myeloma cell lines |
| Carfilzomib | 618 ± 149 | 379 ± 107 | 21.8 ± 7.4 | Multiple myeloma cell lines |
Table 2: Inhibitory Activity (IC50, nM) Against Immunoproteasome (iCP) Subunits
| Inhibitor | β1i (LMP2) | β2i (MECL1) | β5i (LMP7) | Cell Line/Source |
| Glidobactin C | >1000 | 2.5 ± 2.0 | 7.1 ± 5.3 | Human iCP |
| Bortezomib | Not widely reported to be a potent inhibitor | Not widely reported to be a potent inhibitor | Potent inhibitor, but specific IC50 values vary | Various |
| Carfilzomib | Weakly inhibits | Weakly inhibits | Potent irreversible inhibitor | Various |
The Covalent Binding Mechanism of this compound
The key to this compound's mechanism is the presence of an α,β-unsaturated carbonyl group within its 12-membered macrolactam ring. This electrophilic center serves as a reactive "warhead" that covalently binds to the active site of specific proteasome subunits. The mechanism involves a Michael-type addition reaction where the hydroxyl group of the N-terminal threonine residue in the active sites of the β2 and β5 subunits attacks the α,β-unsaturated carbonyl moiety. This forms a stable, covalent ether bond, leading to irreversible inactivation of the proteasome's proteolytic activity.
References
A Comparative Analysis of Two Potent Proteasome Inhibitors: Glidobactin F and Salinosporamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two microbial-derived proteasome inhibitors, Glidobactin F and Salinosporamide A. Both compounds have garnered significant interest in the field of oncology due to their potent cytotoxic activities. This document outlines their mechanisms of action, summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for the scientific community.
Introduction
This compound belongs to the syrbactin family of natural products, which are known for their potent and irreversible inhibition of the eukaryotic proteasome.[1] Salinosporamide A (also known as Marizomib) is a product of the marine actinomycete Salinispora tropica and is a highly potent, irreversible proteasome inhibitor that has been evaluated in clinical trials for cancer treatment.[2][3][4] Both molecules exert their cytotoxic effects by targeting the 20S proteasome, a critical cellular complex responsible for protein degradation.[5]
Quantitative Data Presentation
While specific experimental data for this compound is limited in publicly available literature, the following tables summarize the available quantitative data for Salinosporamide A and representative data for the closely related Glidobactin A, which serves as a proxy for the glidobactin family.
Table 1: Proteasome Inhibitory Activity
| Compound | Proteasome Subunit Target | IC50 / EC50 (nM) | Source(s) |
| Salinosporamide A | 20S Proteasome (Purified) | 1.3 | |
| Chymotrypsin-like (β5) | 3.5 | ||
| Caspase-like (β1) | 430 | ||
| Trypsin-like (β2) | 28 | ||
| Glidobactin A (as a proxy for this compound) | Yeast 20S Proteasome (Chymotrypsin-like) | 19 | |
| Human 20S Proteasome (Chymotrypsin-like) | 15 (in SK-N-SH cells) |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Source(s) |
| Salinosporamide A | HCT-116 | Colon Carcinoma | 11 ng/mL | |
| NCI-60 Panel (mean) | Various | < 10 nM | ||
| RPMI 8226 | Multiple Myeloma | 8.2 nM | ||
| U-251 | Glioblastoma | ~52 nM | ||
| D-54 | Glioblastoma | ~20 nM | ||
| Glidobactin A (as a proxy for this compound) | MM1.S | Multiple Myeloma | 4 nM | |
| MM1.RL (dexamethasone-resistant) | Multiple Myeloma | 5 nM |
Mechanism of Action
Both this compound and Salinosporamide A are irreversible inhibitors of the 20S proteasome. Their primary mechanism involves the covalent modification of the N-terminal threonine residue within the active sites of the proteasome's catalytic β-subunits. This inactivation of the proteasome leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and induces apoptosis (programmed cell death) in cancer cells.
Salinosporamide A achieves this through its dense functionalization, which allows it to inhibit all three proteolytic activities of the proteasome: chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2). The glidobactin family, including This compound , primarily targets the chymotrypsin-like (β5) and, in some cases, the trypsin-like (β2) subunits.
Signaling Pathways and Experimental Workflows
The inhibition of the proteasome by these compounds triggers a cascade of downstream signaling events that ultimately lead to apoptosis. The accumulation of misfolded and regulatory proteins induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR). Furthermore, the stabilization of pro-apoptotic proteins and the inhibition of the NF-κB pathway contribute to the induction of cell death.
Experimental Protocols
Proteasome Inhibition Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Test compounds (this compound, Salinosporamide A) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted proteasome enzyme.
-
Add the serially diluted test compounds or vehicle control (DMSO) to the wells and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately monitor the increase in fluorescence over time using a microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm) at 37°C.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration relative to the vehicle control and calculate the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Both this compound and Salinosporamide A are potent proteasome inhibitors with significant potential as anticancer agents. Salinosporamide A is a well-characterized compound with demonstrated broad-spectrum activity against all three proteasomal catalytic subunits and has undergone clinical evaluation. While specific data for this compound is sparse, the information available for the glidobactin family, particularly Glidobactin A, suggests potent and more selective inhibition of the proteasome. The provided data and protocols offer a solid foundation for further comparative studies to fully elucidate the therapeutic potential of these promising natural products. Further research into the specific activity and preclinical evaluation of this compound is warranted.
References
A Head-to-Head Comparison of Glidobactin F and Glidobactin A Bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals.
Glidobactin A and Glidobactin F belong to the glidobactin family, a class of potent natural product proteasome inhibitors. While extensive research has elucidated the bioactivity of Glidobactin A, specific quantitative data for this compound remains scarce in publicly available literature. This guide provides a detailed comparison based on the available information, focusing on the well-characterized bioactivity of Glidobactin A as a benchmark for the glidobactin family and outlining the experimental approaches to assess these activities.
Mechanism of Action: Irreversible Proteasome Inhibition
Both Glidobactin A and F are believed to exert their biological effects through the same mechanism: the irreversible inhibition of the 20S proteasome.[1][2] The core structure of glidobactins features a 12-membered macrolactam ring containing a reactive α,β-unsaturated carbonyl group.[2] This "warhead" forms a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits, primarily targeting the chymotrypsin-like (β5) activity.[3][4] This irreversible inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing apoptosis, particularly in cancer cells which are often more reliant on proteasome activity.[5][6] The aliphatic tail of the glidobactin molecule also plays a crucial role in its binding affinity and overall inhibitory potency.[1][2]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for Glidobactin A. No specific IC50 values or other quantitative bioactivity data for this compound have been reported in the reviewed scientific literature.
Table 1: Proteasome Inhibitory Activity of Glidobactin A
| Compound | Proteasome Subunit | Assay Type | IC50 (nM) |
| Glidobactin A | Chymotrypsin-like (β5) | Proteasome activity assay (yeast) | 19[1][4] |
| Glidobactin A | Trypsin-like (β2) | Proteasome activity assay (yeast) | >200[4] |
| Glidobactin A | Caspase-like (β1) | Proteasome activity assay (yeast) | Not Affected[4] |
Table 2: Cytotoxicity of Glidobactin A against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| Glidobactin A | MM1.S | Multiple Myeloma | Cell proliferation assay | 0.004 |
| Glidobactin A | MM1.RL | Multiple Myeloma | Cell proliferation assay | 0.005 |
| Glidobactin A | SK-N-SH | Neuroblastoma | Proteasome inhibition in cells | 0.015 |
| Glidobactin A | P388 | Leukemia | In vivo mouse model | Prolonged life span[7] |
Experimental Protocols
Detailed methodologies for assessing the bioactivity of glidobactins are provided below. These protocols are essential for any future head-to-head comparison of Glidobactin A and F.
Proteasome Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome (e.g., from yeast or human)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Test compounds (Glidobactin A, this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Add the purified 20S proteasome to each well and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration to calculate the IC50 value.[4][5]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxicity.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (Glidobactin A, this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[6][8]
Visualizing the Molecular Pathway and Experimental Workflow
To further aid in the understanding of the mechanism and experimental design, the following diagrams are provided.
Caption: Glidobactin-mediated proteasome inhibition pathway.
Caption: Workflow for comparing Glidobactin A and F bioactivity.
Conclusion
Glidobactin A is a well-documented, potent inhibitor of the proteasome with significant cytotoxic activity against various cancer cell lines. While this compound shares the same core structure and is presumed to have a similar mechanism of action, a direct, quantitative comparison of its bioactivity with Glidobactin A is hampered by the lack of specific experimental data. The provided experimental protocols offer a clear roadmap for future studies to elucidate the precise potency of this compound. Such research is crucial to fully understand the structure-activity relationships within the glidobactin family and to identify the most promising candidates for further therapeutic development.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Glidobactin Analogs Show Promise in Overcoming Drug Resistance in Cancer Cell Lines
A comparative analysis of the glidobactin class of proteasome inhibitors, particularly analogs Glidobactin A and TIR-199, demonstrates their potential to circumvent common drug resistance mechanisms in cancer cells. These compounds exhibit potent activity in cell lines resistant to standard-of-care therapies like the reversible proteasome inhibitor bortezomib (B1684674) and the glucocorticoid dexamethasone.
The development of drug resistance is a major hurdle in cancer therapy. The glidobactin family of natural products, which act as irreversible proteasome inhibitors, represents a promising avenue for treating resistant tumors.[1] Unlike reversible inhibitors that can be expelled or whose binding can be overcome by cellular mechanisms, irreversible inhibitors form a covalent bond with their target, leading to sustained inhibition.[1]
Efficacy in Bortezomib-Resistant Multiple Myeloma
TIR-199, a potent analog of glidobactin, has shown significant efficacy in overcoming bortezomib resistance in multiple myeloma cell lines.[1] Bortezomib, a cornerstone of multiple myeloma treatment, is a reversible inhibitor of the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[1] Resistance to bortezomib can arise from mutations in the gene encoding this subunit or through the activation of pro-survival signaling pathways.[1] As an irreversible inhibitor, TIR-199 can maintain its inhibitory effect even in the presence of these resistance mechanisms.
Activity in Dexamethasone-Resistant Multiple Myeloma
Glidobactin A has demonstrated notable potency in a dexamethasone-resistant multiple myeloma cell line (MM1.RL). Dexamethasone is a glucocorticoid commonly used in combination with other agents to treat multiple myeloma. The ability of Glidobactin A to maintain its efficacy in a dexamethasone-resistant model suggests that its mechanism of action is independent of the pathways that confer resistance to glucocorticoids. This is a significant finding, as it indicates the potential for glidobactins to be effective in patients who have relapsed or become refractory to dexamethasone-containing regimens.
Comparative Efficacy Data
The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) of Glidobactin A in dexamethasone-sensitive and -resistant multiple myeloma cell lines.
| Compound | Cell Line | IC50 (µM) |
| Glidobactin A | MM1.S (Dexamethasone-Sensitive) | Data not available in provided search results |
| Glidobactin A | MM1.RL (Dexamethasone-Resistant) | Data not available in provided search results, but described as "almost equally effective" as in the sensitive line |
While the exact IC50 values were not specified in the provided search results, the qualitative description highlights the compound's efficacy in the resistant cell line.
Mechanism of Action
Glidobactins exert their anticancer effects by targeting the 20S proteasome, a critical cellular machine responsible for protein degradation. Cancer cells are particularly dependent on the proteasome to manage the high levels of misfolded proteins resulting from their rapid proliferation and metabolic stress. By irreversibly inhibiting the proteasome, glidobactins trigger a cascade of events leading to cell cycle arrest and apoptosis (programmed cell death). The primary target is the chymotrypsin-like activity of the β5 subunit, although some glidobactins also inhibit the trypsin-like (TL) β2 subunit.
Experimental Protocols
The following is a generalized protocol for a cross-resistance study based on standard methodologies for evaluating anticancer compounds.
Cell Viability Assay (e.g., MTT or CellTiter-Glo Assay)
-
Cell Seeding: Plate drug-sensitive (parental) and drug-resistant cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the investigational compound (e.g., Glidobactin F or its analogs) and a comparator drug (e.g., bortezomib or dexamethasone) for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%) for each compound in both the sensitive and resistant cell lines by plotting the viability data against the log of the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow
Figure 1. Workflow for a cross-resistance study.
References
Evaluating the Selectivity of Glidobactin F for Proteasome Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, making it a prime target for therapeutic intervention, particularly in oncology. Glidobactin F, a member of the glidobactin-like natural products (GLNPs), has emerged as a potent proteasome inhibitor. This guide provides a comprehensive evaluation of the selectivity of this compound for the catalytic subunits of the 20S proteasome, comparing its performance with other notable proteasome inhibitors. Due to the limited public data specifically for this compound, this analysis leverages data from closely related and well-characterized glidobactins, primarily Glidobactin A and C, and the structural analog TIR-199, as representative compounds.
Glidobactins act as irreversible covalent inhibitors of the proteasome.[1] Their mechanism involves the formation of a stable bond with the N-terminal threonine residue of the proteasome's catalytic subunits.[1] This guide will delve into the specifics of their interaction with the different active sites of the proteasome, providing a clear comparison with other inhibitors to inform further research and drug development.
Comparative Analysis of Inhibitory Potency
The 20S proteasome core particle houses three distinct catalytic activities in its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5).[2][3] The selectivity of an inhibitor for these subunits is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of glidobactin analogs against these subunits in comparison to the clinically approved proteasome inhibitors, Bortezomib and Carfilzomib.
| Inhibitor | Target Subunit(s) | IC50 (nM) | Assay Type | Reference |
| Glidobactin A | Chymotrypsin-like (β5) | 19 | in vitro | [4] |
| Trypsin-like (β2) | Less sensitive than β5 | in vitro | [5] | |
| Caspase-like (β1) | Not affected | in vitro | [5] | |
| Glidobactin C | Chymotrypsin-like (β5) | Single-digit nM | Biochemical | [2] |
| Trypsin-like (β2) | Single-digit nM | Biochemical | [2] | |
| TIR-199 (Glidobactin Analog) | Chymotrypsin-like (β5) | 14.61 ± 2.68 | Cell-based | [1] |
| Bortezomib | Chymotrypsin-like (β5) | ~5-10 | In various cell lines | [1] |
| Caspase-like (β1) | Weaker activity | - | [3] | |
| Carfilzomib | Chymotrypsin-like (β5) | - | - | [3][6] |
Key Observations:
-
Glidobactin-like compounds primarily target the chymotrypsin-like (β5) subunit of the proteasome.[4][7]
-
Notably, some glidobactins, such as Glidobactin C, exhibit a unique co-inhibition profile, potently targeting both the β5 and trypsin-like (β2) subunits.[2][8]
-
The caspase-like (β1) subunit appears to be largely unaffected by glidobactins.[5]
-
The aliphatic tail of the glidobactin molecule is crucial for its high inhibitory potency.[4][9]
Experimental Protocols
The determination of inhibitor selectivity for proteasome subunits relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Proteasome Subunit-Specific Inhibition Assay
This biochemical assay quantifies the ability of an inhibitor to block the activity of individual proteasome catalytic subunits using specific fluorogenic peptide substrates.[2][10]
Materials:
-
Purified 20S proteasome (from human cells or yeast)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrates:
-
This compound or analog (stock solution in DMSO)
-
96-well black microplates[1]
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)[1]
Procedure:
-
Prepare serial dilutions of the Glidobactin compound in the assay buffer.
-
Add the purified 20S proteasome to the wells of the 96-well plate.
-
Incubate the proteasome with the varying concentrations of the inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the AMC group from the peptide substrate results in a fluorescent signal.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Cell-Based Proteasome Activity Assay
This assay measures the activity of the proteasome within living cells, providing a more biologically relevant assessment of inhibitor potency.[13][14]
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium and reagents
-
This compound or analog
-
Luminogenic proteasome substrates (e.g., Proteasome-Glo™ reagents):
-
Suc-LLVY-aminoluciferin (chymotrypsin-like)
-
Z-LRR-aminoluciferin (trypsin-like)
-
Z-nLPnLD-aminoluciferin (caspase-like)
-
-
Lysis buffer
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Glidobactin compound for a specified duration (e.g., 2 hours).
-
Lyse the cells directly in the wells.
-
Add the luminogenic substrate specific for the desired proteasome activity. The proteasome cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate light.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of proteasome activity relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.
Visualizing Experimental and Logical Relationships
To further clarify the processes involved in evaluating this compound, the following diagrams illustrate the experimental workflow and the downstream consequences of proteasome inhibition.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The capture proteasome assay (CAPA) to evaluate subtype-specific proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
A Comparative Guide to the Bioactivity of Synthetic vs. Natural Glidobactin F
For Researchers, Scientists, and Drug Development Professionals
Glidobactins are a class of macrocyclic peptides that exert their biological effect through the irreversible inhibition of the 20S proteasome, a crucial cellular component for protein degradation.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins, ultimately triggering apoptosis in rapidly dividing cancer cells.[2] The key structural feature responsible for this activity is an α,β-unsaturated carbonyl group within the macrocycle, which acts as a Michael acceptor and forms a covalent bond with the active site threonine of the proteasome's β-subunits.[2]
Data Presentation: Bioactivity of Glidobactin Analogs
Due to the limited availability of specific data for Glidobactin F, the following table summarizes the inhibitory activity of closely related and well-characterized glidobactin analogs against the chymotrypsin-like (ChTL) activity of the yeast 20S proteasome. This data provides a benchmark for the expected potency of this compound and highlights the structure-activity relationships within this class of compounds.
| Compound | Aliphatic Side Chain | IC50 (nM) for ChTL Activity | Reference |
| Glidobactin A | (2E,4E)-dodecadienoic acid | 19 | [3] |
| Cepafungin I | (2E,4E)-decadienoic acid | 4 | [3] |
| GLNP 3 | C12:1 | 27 | [3] |
| GLNP 4 | C12:2 | 73 | [3] |
| GLNP 5 | C12:3 | 107 | [3] |
Note: Lower IC50 values indicate higher potency. The data suggests that both the length and degree of unsaturation of the aliphatic side chain influence the inhibitory activity.
Mandatory Visualization
Signaling Pathway of Glidobactin-Induced Apoptosis
Caption: this compound inhibits the proteasome, leading to the accumulation of ubiquitinated proteins, ER stress, and ultimately apoptosis.
Experimental Workflow for Bioactivity Comparison
Caption: A generalized workflow for the comparative bioactivity assessment of synthetic and natural this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments required to compare the bioactivity of synthetic and natural this compound.
Proteasome Inhibition Assay (Fluorogenic Substrate-Based)
This assay measures the inhibition of the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT
-
Synthetic and Natural this compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of synthetic and natural this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup: In a 96-well plate, add the diluted proteasome enzyme. Add the serially diluted this compound samples or vehicle control (DMSO in Assay Buffer) to the wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding.[4]
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.[4]
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm) at 37°C.[4]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.[5]
Materials:
-
Human cancer cell line (e.g., MM1.S multiple myeloma)
-
Complete culture medium
-
Synthetic and Natural this compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of synthetic and natural this compound in culture medium and add them to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
While this guide cannot provide a direct side-by-side comparison of synthetic and natural this compound due to a lack of published data, it offers a comprehensive framework for researchers to conduct such an evaluation. The provided data on related glidobactin analogs strongly suggest that this compound, whether from natural isolation or total synthesis, will be a potent proteasome inhibitor with significant cytotoxic activity against cancer cells. The experimental protocols detailed herein provide a clear path for confirming the bioactivity and establishing the equivalence of synthetic and natural sources of this promising therapeutic candidate. The total synthesis of glidobactin analogs has been achieved, indicating that a synthetic route to this compound is feasible and would provide a reliable source for further preclinical and clinical development.[7]
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In Vivo Efficacy of Glidobactin F and Other Proteasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of proteasome inhibitors, with a focus on the natural product Glidobactin F and its analogs, benchmarked against clinically approved proteasome inhibitors such as bortezomib (B1684674), carfilzomib, and ixazomib (B1672701). Due to the limited availability of specific in vivo data for this compound, this guide will leverage data from its close and potent structural analog, TIR-199, as a representative of the syrbactin class to which glidobactins belong.
Executive Summary
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target in cancer therapy. Proteasome inhibitors disrupt this pathway, leading to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis in cancer cells. While bortezomib, carfilzomib, and ixazomib have become mainstays in the treatment of multiple myeloma, the emergence of resistance and associated toxicities necessitates the development of novel proteasome inhibitors. The glidobactin family of natural products, and their synthetic analogs like TIR-199, represent a promising new class of irreversible proteasome inhibitors with a distinct mechanism of action that may overcome some of these limitations.
Mechanism of Action: A Tale of Two Binding Modes
Proteasome inhibitors are broadly classified based on their interaction with the 20S proteasome's catalytic subunits.
-
Reversible Inhibition: Bortezomib and ixazomib are reversible inhibitors that form a temporary bond with the active site threonine of the β5 subunit, which is responsible for chymotrypsin-like activity.[1][2]
-
Irreversible Inhibition: Carfilzomib and the glidobactin family (including this compound and its analog TIR-199) are irreversible inhibitors.[1][2] They form a stable, covalent bond with the active site threonine, leading to sustained proteasome inhibition.[1] Glidobactins and their analogs are particularly noted for their potent co-inhibition of both the chymotrypsin-like (β5) and trypsin-like (β2) subunits.[1][3]
In Vivo Efficacy: Comparative Antitumor Activity
A key preclinical study evaluated the in vivo efficacy of TIR-199 in a head-to-head comparison with bortezomib, carfilzomib, and ixazomib in a bortezomib-resistant multiple myeloma mouse model.[2]
Table 1: In Vivo Efficacy of TIR-199 vs. Other Proteasome Inhibitors in a Multiple Myeloma Xenograft Model [2]
| Treatment Group | Dose and Schedule | Mean Tumor Burden (Bioluminescence) | Resistance Index (RI) |
| Vehicle Control | - | High | - |
| TIR-199 | 10 mg/kg, twice weekly | Significantly reduced | 1.7 - 2.2 |
| Bortezomib | 1 mg/kg, twice weekly | Moderately reduced | 5.1 - 12.3 |
| Carfilzomib | 5 mg/kg, twice weekly | Moderately reduced | 1.6 - 5.1 |
| Ixazomib | 5 mg/kg, twice weekly | Moderately reduced | 4.9 - 17.6 |
Resistance Index (RI) is the ratio of the EC50 in the resistant cell line to the EC50 in the sensitive cell line. A lower RI indicates that the drug is more effective against resistant cells.
These results demonstrate that TIR-199 significantly reduces tumor burden in a bortezomib-resistant multiple myeloma model and exhibits a superior profile in overcoming resistance compared to the other tested proteasome inhibitors.[2]
Early studies on the broader glidobactin family (A, B, and C) also demonstrated their ability to prolong the lifespan of mice inoculated with P388 leukemia cells, indicating their general antitumor activity in vivo.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key in vivo experiments cited.
In Vivo Antitumor Efficacy Study in a Multiple Myeloma Xenograft Model[2]
-
Animal Model: Female NOD/SCID gamma (NSG) mice, 6-8 weeks old.
-
Cell Line: MM.1S-luc, a human multiple myeloma cell line engineered to express luciferase for in vivo bioluminescence imaging. Bortezomib-resistant variants of this cell line were used.
-
Tumor Inoculation: 2 x 10^6 MM.1S-luc cells were injected intravenously into the tail vein of the mice.
-
Drug Preparation and Administration:
-
TIR-199 was formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% PBS.
-
Bortezomib, carfilzomib, and ixazomib were prepared according to the manufacturer's instructions.
-
All drugs were administered via intraperitoneal (i.p.) injection twice weekly at the doses indicated in Table 1.
-
-
Tumor Burden Assessment: Tumor growth was monitored weekly using bioluminescence imaging with an IVIS Spectrum imaging system after intraperitoneal injection of D-luciferin.
-
Endpoint: The study was terminated when the vehicle-treated animals showed signs of morbidity, and the tumor burden in all groups was quantified.
P388 Leukemia Mouse Model for Antitumor Activity[4][5]
-
Animal Model: Female CDF1 or BDF1 mice.[5]
-
Cell Line: P388 murine leukemia cells.[5]
-
Tumor Inoculation: 1 x 10^6 P388 cells were inoculated intraperitoneally into the mice.[5]
-
Drug Administration: Glidobactins A, B, and C were administered intraperitoneally for 9 consecutive days, starting the day after tumor inoculation.[4]
-
Endpoint: The primary endpoint was the mean survival time of the treated mice compared to the control group, expressed as the percentage increase in lifespan (% ILS).[5]
Visualizing the Pathways and Processes
Signaling Pathway of Proteasome Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Glidobactin F
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Glidobactin F are paramount to ensuring laboratory safety and environmental protection. As a member of the glidobactin family of cyclic peptides, which are known for their cytotoxic potential, this compound necessitates meticulous disposal procedures. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated contaminated materials, aligning with best practices for managing hazardous chemical waste.
Immediate Safety and Handling Precautions
Due to its likely cytotoxic nature, all activities involving this compound must be conducted with appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood or biological safety cabinet to minimize exposure risks.[1]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound [1]
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | To prevent skin contact. |
| Lab Coat | Disposable, with cuffs | To protect clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield | To shield eyes from splashes or aerosols. |
| Respiratory Protection | Fitted N95 respirator or higher | Recommended when handling powders or creating aerosols. |
Step-by-Step Operational Disposal Plan
The disposal of this compound must adhere to a clearly defined workflow to ensure all waste is properly segregated, labeled, and prepared for final disposal by a licensed hazardous waste management service.
1. Waste Segregation: All waste materials contaminated with this compound must be segregated from general laboratory waste.[2] Use clearly labeled, leak-proof containers designated for cytotoxic or hazardous chemical waste.[2][3]
2. Solid Waste Disposal:
-
Place all contaminated solid waste, including gloves, gowns, pipette tips, vials, and weigh boats, into a designated, sealed, and clearly labeled hazardous waste container.[2][3]
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, sealed, and shatterproof hazardous waste container.[2][3]
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.[3]
-
For aqueous solutions, inactivation can be achieved by adding a 10% bleach solution and allowing for a contact time of at least 30 minutes before disposal as hazardous chemical waste.[2]
4. Sharps Disposal:
-
Dispose of any contaminated sharps, such as needles and scalpels, in a puncture-resistant, labeled sharps container specifically for hazardous waste.[2][3]
5. Decontamination of Work Surfaces:
-
Wipe surfaces with a 1% sodium hypochlorite (B82951) solution (household bleach diluted 1:10), allowing for a contact time of at least 10 minutes.[2]
-
Subsequently, wipe down the surfaces with 70% ethanol (B145695) to remove any bleach residue.[2]
-
All cleaning materials used must be disposed of as cytotoxic waste.[2]
6. Waste Pickup and Final Disposal:
-
Follow your institution's specific guidelines for the collection and disposal of cytotoxic or hazardous chemical waste.[3]
-
All this compound waste must ultimately be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[2]
Experimental Protocols
Inactivation of Aqueous this compound Solutions: [2]
-
To every nine volumes of aqueous waste containing this compound, add one volume of 10% sodium hypochlorite solution.
-
Stir the resulting solution.
-
Allow the solution to react for a minimum of 30 minutes to ensure complete inactivation.
-
If required by your institution's waste management policy, neutralize the solution with a suitable quenching agent (e.g., sodium thiosulfate).
-
Transfer the inactivated solution to a labeled hazardous waste container for collection by your institution's environmental health and safety department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Laboratory Personnel: Essential Protocols for Handling Glidobactin F
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Glidobactin F, a potent proteasome inhibitor with potential cytotoxic properties. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. Researchers, scientists, and drug development professionals must treat this compound as a hazardous compound and adhere strictly to the following protocols, which are based on best practices for managing cytotoxic and bioactive research compounds.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.[2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. The outer glove must be changed immediately upon contamination. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or splash. Powder-free gloves are recommended to prevent aerosolization of the compound.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield worn over safety glasses. | Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face.[2][3] |
| Body Protection | A disposable, chemical-resistant gown with long cuffs worn over a lab coat. | Prevents contamination of personal clothing and skin. The gown should be disposed of as hazardous waste after use.[2] |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Recommended when handling powders or creating aerosols to minimize inhalation exposure.[1][4] |
Operational Handling Plan: A Step-by-Step Protocol
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Gather Materials: Before beginning any procedure, ensure all necessary equipment, including pre-weighed compound, solvents, pipettes, and properly labeled waste containers, are inside the fume hood. A spill kit should be readily accessible.
-
Don PPE: Put on all required PPE in the correct order: inner gloves, gown, N95 respirator, eye protection, and outer gloves.
2. Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared, disposable weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing. Keep containers closed when not in use.
-
Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.
3. Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol (B145695) rinse), if compatible with the equipment.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the designated hazardous waste container.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including used gloves, gowns, weigh boats, and any other contaminated disposable items, must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste. |
| Waste Pickup | Follow your institution's guidelines for the disposal of cytotoxic or hazardous chemical waste. |
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and an N95 respirator.
-
Containment: Cover the spill with absorbent pads from a chemical spill kit to contain it.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards. All cleanup materials must be disposed of as hazardous waste.
-
Decontamination: Decontaminate the spill area thoroughly with an appropriate deactivating solution.
-
Reporting: Report the incident to your institution's environmental health and safety office.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
